molecular formula C14H18N2O3 B499034 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1023919-68-7

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Numéro de catalogue: B499034
Numéro CAS: 1023919-68-7
Poids moléculaire: 262.3g/mol
Clé InChI: SNRZZMQDPXZXDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is a piperazine-based chemical scaffold of significant interest in medicinal chemistry and biochemical research. Piperazine derivatives are recognized for their versatile binding features and are frequently investigated as core structures in the development of novel pharmacological tools . These compounds demonstrate a flexible binding capacity that allows them to exhibit various inhibitory potencies against enzymes, making them valuable starting points in drug discovery programs . Specifically, research on related piperazine compounds has highlighted their potential in antimicrobial studies, showing activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, the structural motif of this compound class is utilized in the synthesis of coordination complexes, which serve as critical materials for exploring industrial and therapeutic applications, including the inhibition of enzymes like glutathione reductase . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-[1-[(3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-3-2-4-11(7-10)9-16-6-5-15-14(19)12(16)8-13(17)18/h2-4,7,12H,5-6,8-9H2,1H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRZZMQDPXZXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCNC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388182
Record name CHEMBL572665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023919-68-7
Record name CHEMBL572665
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis and Pharmacophore Utility of Substituted Piperazinone Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Executive Summary & Pharmacophore Analysis[1]

This compound represents a "privileged scaffold" in modern medicinal chemistry, specifically within the realm of peptidomimetics . Unlike flexible linear peptides, this bicyclic-mimic (when considering the intramolecular hydrogen bonding network) offers a constrained geometry that rigidly positions pharmacophores to interact with protein targets, such as G-Protein Coupled Receptors (GPCRs) and proteases.

Structural Architecture

The molecule is composed of three distinct functional domains, each serving a critical role in drug-target interaction:

DomainStructural FeaturePharmacological Function
Core 3-Oxopiperazine (2-piperazinone)Conformational Constraint: Mimics a

-turn or

-turn of a peptide backbone. The lactam (amide) bond forces planarity at the N1-C2-C3-N4 segment, reducing entropic penalty upon binding.
Tail (N1) 3-Methylbenzyl groupHydrophobic Anchor: The meta-methyl substitution increases lipophilicity (

), enhancing membrane permeability and targeting hydrophobic pockets (e.g., S1/S2 pockets in proteases).
Head (C2) Acetic acid side chainPolar/Ionic Handle: Mimics an aspartic acid (Asp) or glutamic acid (Glu) side chain. It serves as a hydrogen bond donor/acceptor or ionic clamp for salt-bridge formation with arginine/lysine residues in the target active site.

Retrosynthetic Logic & Pathway Design

To synthesize this molecule with high stereochemical fidelity (critical for biological activity), we avoid random alkylation of piperazinones, which often leads to racemization. Instead, we employ a Chiral Pool Strategy utilizing aspartic acid or related diamine precursors.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Figure 1: Retrosynthetic disconnection relying on Aspartic Acid backbone for chirality preservation. Target Target Molecule (this compound) Inter1 Intermediate A (N-Alkylated Diamine Diester) Target->Inter1 Cyclization (Lactamization) Inter2 Precursor B (Aspartic Acid Derivative) Inter1->Inter2 Reductive Amination / Alkylation Reagent Reagent (3-Methylbenzyl amine) Inter1->Reagent

Detailed Synthetic Protocol

Objective: Synthesis of this compound via a reductive amination-cyclization sequence. This route is selected for its scalability and ability to preserve stereochemistry at the C2 position.

Reagents & Materials[2][3][4][5][6][7]
  • Starting Material:

    
    -Boc-L-Aspartic acid 
    
    
    
    -methyl ester (or dimethyl aspartate).
  • Amine Source: 3-Methylbenzylamine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Cyclization Promoter: Bromoacetyl bromide / Triethylamine (TEA).

  • Solvents: 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).

Step-by-Step Methodology
Phase 1: Reductive Amination (N-Alkylation)
  • Dissolution: Dissolve 10 mmol of dimethyl aspartate hydrochloride in 50 mL of DCE under an inert nitrogen atmosphere.

  • Free Basing: Add 1.1 equivalents of TEA to free the amine. Stir for 15 minutes.

  • Aldehyde Formation (In situ): Note: If starting from the aldehyde equivalent is not feasible, use direct alkylation with 3-methylbenzyl bromide and mild base (K2CO3) in CH3CN.

    • Alternative (Robust): React dimethyl aspartate with 3-methylbenzaldehyde (1.0 eq) in DCE. Stir for 2 hours to form the imine.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to room temperature (RT) and stir overnight.

  • Workup: Quench with saturated NaHCO3. Extract with DCM. Dry organic layer over MgSO4 and concentrate.

    • Checkpoint: Verify Mono-alkylation via LC-MS (

      
       expected).
      
Phase 2: Acylation & Cyclization (The "Piperazinone" Formation)
  • Acylation: Redissolve the crude secondary amine (from Phase 1) in anhydrous THF (0.1 M). Cool to 0°C.

  • Addition: Add TEA (2.5 eq) followed by dropwise addition of Chloroacetyl chloride (1.1 eq). Note: Chloroacetyl chloride is preferred over bromoacetyl bromide for better control.

  • Cyclization: Heat the reaction mixture to reflux (65°C) for 4-6 hours. The internal nitrogen attacks the alkyl chloride to close the 6-membered ring.

    • Mechanism:[1][2][3][4] The secondary amine is acylated first. The distal amide nitrogen (from the aspartate side chain, if using diamine route) or a subsequent amination step is required.

    • Correction for Aspartate Route: The aspartate backbone provides the acetic acid side chain. To close the ring, we react the N-alkylated aspartate with 1,2-dibromoethane or Glyoxal equivalents.

    • Optimized Route (Literature Standard): React

      
      -(3-methylbenzyl)ethylenediamine with Diethyl fumarate or Maleate.
      
    • Selected Protocol (High Yield):

      • Mix

        
        -(3-methylbenzyl)ethylenediamine  (1.0 eq) and Diethyl fumarate  (1.0 eq) in Ethanol.
        
      • Stir at RT for 24h (Michael Addition).

      • Reflux for 12h to induce lactamization.

      • This yields the ethyl ester of the target.

      • Hydrolysis: Treat with LiOH in THF/H2O (1:1) to yield the free acid.

Phase 3: Purification
  • Acidification: Acidify the hydrolysis mixture to pH 3 with 1N HCl.

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical criteria must be met.

TechniqueDiagnostic SignalConfirmation Criteria
1H NMR (CDCl3)

3.5-4.5 ppm (Benzylic protons)
AB quartet system indicating diastereotopic protons (due to the chiral center at C2).
1H NMR

2.35 ppm (Ar-CH3)
Singlet integrating to 3H confirms the 3-methylbenzyl group integrity.
LC-MS

Mass peak corresponds to calculated MW (approx. 262.3 g/mol ).
Chiral HPLC Enantiomeric Ratio (ER)>95:5 er using a Chiralpak AD-H column (Hexane/IPA mobile phase).

Application in Drug Discovery[4][8][10][11]

This scaffold is not merely an intermediate; it is a conformational template .

Peptidomimetic Utility

The 3-oxopiperazine ring forces the


-alkyl and 

-alkyl substituents into specific vectors.
  • Aspartic Protease Inhibition: The acetic acid side chain mimics the aspartate residue in HIV Protease or Renin substrates.

  • Integrin Antagonism: The carboxylic acid can mimic the Asp in the RGD (Arg-Gly-Asp) sequence, with the benzyl group mimicking the hydrophobic environment of the integrin receptor pocket.

SAR Workflow (Graphviz)

SAR Figure 2: Structure-Activity Relationship (SAR) optimization strategy. Scaffold Piperazinone Core Mod1 N1-Benzyl Modification (Lipophilicity/Metabolic Stability) Scaffold->Mod1 Variation Mod2 C2-Acetic Acid (Bioisostere Replacement) Scaffold->Mod2 Variation Target High Affinity Ligand (GPCR/Protease) Mod1->Target Optimize LogP Mod2->Target Optimize H-Bonding

References

  • Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters. Journal of Organic Chemistry. (2018). Describes the foundational synthesis of 2,3-disubstituted piperazines from amino acids.

  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. (2025). Comprehensive review of piperazine utility in drug design.

  • Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit. PMC - NIH. (2014). Details solid-phase synthesis strategies for this specific scaffold.

  • Conformational Analysis of 2-substituted piperazines. PubMed. (2016).[4] Discusses the axial/equatorial preferences critical for binding affinity.

Sources

Technical Whitepaper: Handling and Safety Profiling of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

[1][2]

Chemical Identity & Scaffold Analysis[1][2][3]

This compound represents a 3-oxopiperazine-2-acetic acid scaffold functionalized with a 3-methylbenzyl group.[1][2][3][4] It is a critical building block in the synthesis of peptidomimetics (mimicking peptide bonds with restricted conformation) and potential protease inhibitors.[2]

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 1023919-68-7
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.31 g/mol
Synonyms 2-(1-(3-Methylbenzyl)-3-oxopiperazin-2-yl)acetic acid
Physical State Solid (Powder)
Structural Decomposition & Hazard Prediction

To accurately assess safety without in vivo data, we decompose the molecule into functional units:

  • Carboxylic Acid Moiety (-COOH): Contributes to acidity (pKa ~3-5).[1][2] Risk: Skin/Eye irritation, potential corrosivity to mucous membranes.[2]

  • Piperazinone Ring: A cyclic amide/amine structure.[2] Risk: Piperazine derivatives are known sensitizers (respiratory/skin).[2][5][6]

  • 3-Methylbenzyl Group: Increases lipophilicity (LogP).[1][2] Risk: Enhanced dermal absorption compared to naked piperazine.[2]

Hazard Identification (GHS Classification)

Note: As this is a research substance, these classifications are derived from the "Precautionary Principle" applied to structural analogs.

Signal Word: WARNING

Hazard Statements (Predicted)
  • H302: Harmful if swallowed (Based on piperazine bioactivity).[2][7]

  • H315: Causes skin irritation (Acidic functionality).[2]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2]

  • H317: May cause an allergic skin reaction (Piperazine structural alert).[2][7][8]

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][7][8][9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][8][9] Remove contact lenses, if present and easy to do.[2][8][9] Continue rinsing.[2][8][9]

Technical Handling Protocols

Engineering Controls & Containment

Due to the potential for sensitization, standard benchtop handling is insufficient for powders.[2]

  • Primary Containment: All weighing and transfer of the solid must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.[2]

  • Static Control: Use anti-static weighing boats. Piperazine derivatives often carry static charges, increasing dispersion risk.[2]

Solubilization & Reaction Setup

The zwitterionic nature (amine-like nitrogen + carboxylic acid) affects solubility.[1][2]

  • Solvent Selection:

    • Preferred: DMSO, DMF, Methanol.[2]

    • Challenging: Water (neutral pH), Diethyl Ether.[2]

  • Dissolution Protocol:

    • Add solvent slowly to the solid.[2]

    • If used in aqueous buffers, adjust pH > 7.5 to deprotonate the carboxylic acid and improve solubility, or < 4 to protonate the amine (though the amide nitrogen is less basic).[2]

Waste Management[1][2]
  • Stream: Segregate as Halogen-Free Organic Waste .

  • Neutralization: Do not mix with strong oxidizers or strong bases in the waste stream to prevent exothermic degradation.[2]

Visualizing the Safety Evaluation Workflow

The following diagram outlines the decision matrix for handling novel piperazine derivatives where specific toxicological data is missing.

SafetyWorkflowStartCompound Receipt:CAS 1023919-68-7CheckDataCheck Commercial SDSStart->CheckDataDecisionSpecific Tox Data Available?CheckData->DecisionUseDataFollow Specific SDS LimitsDecision->UseDataYesSARAnalysisPerform SAR Analysis(Piperazine + Acid + Benzyl)Decision->SARAnalysisNo (Research Chem)HazardMapIdentify Risks:1. Sensitization (Piperazine)2. Irritation (Acid)3. Absorption (Benzyl)SARAnalysis->HazardMapProtocolSetEstablish Controls:- Fume Hood Mandatory- Double Nitrile Gloves- HEPA Filter for DustHazardMap->ProtocolSetExpUseExperimental UseProtocolSet->ExpUse

Caption: Decision matrix for establishing safety protocols for uncharacterized piperazine derivatives.

Emergency Response Procedures

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[2] Reasoning: Lipophilic benzyl groups may resist simple water washing.[1][2]

  • Eye Contact: Flush for 15 minutes. Note that the acidic moiety can cause immediate stinging; do not neutralize with bases in the eye.[2]

Fire-Fighting Measures
  • Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO) .[2]

  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2] Water spray may be used to cool containers but avoid water jet to prevent spreading the chemical.[2]

Physicochemical Data Table

PropertyValue / PredictionSource/Method
Molecular Weight 262.31Calculated
Appearance White to Off-white SolidObservation
Solubility (Water) Low (unless pH adjusted)Predicted (LogP/pKa)
Solubility (DMSO) High (>10 mg/mL)Standard Analog Behavior
LogP ~ 0.5 to 1.5Predicted (XLogP3)
pKa (Acid) ~ 3.5 - 4.5Carboxylic Acid Base
Boiling Point > 350°C (Decomposes)Predicted

Biological Mechanism & Research Context

To understand why this compound is handled, we look at its biological logic. The 3-oxopiperazine scaffold is a constrained mimic of a dipeptide.[1][2]

BioMechanismCompoundThis compoundScaffoldDiketo-piperazine MimicCompound->ScaffoldStructurally mimicsInteractionConformational Restriction(High Selectivity)Scaffold->InteractionLocks conformationTargetTarget: Protease / Receptor(e.g., Factor Xa, ACE)Interaction->TargetBinds

Caption: Pharmacophore logic: The piperazine ring restricts flexibility, enhancing binding affinity to protein targets.[1][2]

The 3-methylbenzyl group likely occupies a hydrophobic pocket (S1 or S2 subsite) in the target protein, while the acetic acid tail interacts with a charged residue (e.g., Arginine or Lysine) or coordinates a catalytic metal ion (e.g., Zinc in metalloproteases).[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366629 (Analogous Structure).[2] Retrieved from [Link][1][2]

  • Angene Chemical. Safety Data Sheet for CAS 1023919-68-7.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Piperazine Derivatives.[2] Retrieved from [Link]

(Note: Specific biological data for this exact CAS is proprietary or sparse; references link to vendor specifications and authoritative guidance on structural analogs.)

Biological Activity & Therapeutic Potential of Methylbenzyl Piperazinyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The methylbenzyl piperazinyl acetic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing diverse ligands for distinct biological targets. This guide analyzes the pharmacological versatility of this scaffold, which integrates a lipophilic 4-methylbenzyl tail and a polar acetic acid headgroup via a piperazine linker.

While structurally homologous to the blockbuster antihistamine Cetirizine (which features a p-chlorobenzhydryl group), the methylbenzyl derivatives exhibit a distinct biological profile. Current research identifies their primary utility in antimicrobial therapeutics (specifically against MRSA and P. aeruginosa) and oncology (via kinase inhibition and tubulin destabilization), with secondary applications in neuropharmacology (GlyT-1 inhibition).

Chemical Architecture & SAR Analysis

The biological efficacy of these derivatives stems from their amphiphilic nature, allowing them to penetrate lipid bilayers while maintaining aqueous solubility for transport.

Structural Zones
  • Zone A: Lipophilic Anchor (4-Methylbenzyl)

    • Function: Facilitates hydrophobic interaction with receptor pockets (e.g., Hydrophobic Pocket I of H1 receptors or bacterial cell membranes).

    • SAR Insight: The para-methyl group (+I effect) increases lipophilicity compared to the unsubstituted benzyl, enhancing membrane permeability. Unlike the electron-withdrawing chlorine in Cetirizine, the methyl group alters the electronic density of the aromatic ring, often shifting selectivity from GPCRs to enzyme active sites (e.g., LpxH).

  • Zone B: The Linker (Piperazine Ring)

    • Function: Induces a rigid conformational constraint (chair conformation), directing the two appendages into specific vectors.

    • pKa: The basic nitrogens (pKa ~9.8 and ~5.6) allow for protonation at physiological pH, critical for ionic bonding with aspartate/glutamate residues in target proteins.

  • Zone C: Polar Head (Acetic Acid)

    • Function: Provides a carboxylate anion for salt-bridge formation.

    • Zwitterionic Potential: At pH 7.4, the molecule exists largely as a zwitterion (carboxylate anion / piperazinium cation), optimizing bioavailability and reducing blood-brain barrier (BBB) penetration unless modified as an ester/amide.

Visualization: Structure-Activity Relationship (SAR)

SAR_Map Core Piperazine Core (Conformational Rigidity) Head Acetic Acid Moiety (Polar Interaction) Core->Head N4-Alkylation Tail 4-Methylbenzyl Group (Lipophilic Anchor) Tail->Core N1-Alkylation Tail_Effect Increases LogP Membrane Penetration Hydrophobic Pocket Binding Tail->Tail_Effect Head_Effect Salt Bridge Formation (e.g., Arg/Lys residues) Solubility Control Head->Head_Effect Target1 Antimicrobial (Membrane/LpxH) Tail_Effect->Target1 Target2 Antihistamine (H1 Receptor) Head_Effect->Target2

Caption: SAR map illustrating the functional roles of the methylbenzyl tail (lipophilicity) and acetic acid head (polarity) in defining biological targets.

Pharmacological Profiles[1][2][3][4]

Antimicrobial Activity (Primary Domain)

Recent studies validate methylbenzyl piperazinyl acetic acid derivatives as potent agents against multidrug-resistant pathogens.

  • Mechanism: These compounds often act as LpxH inhibitors (disrupting lipid A biosynthesis in Gram-negatives) or via direct membrane depolarization .

  • Efficacy Data:

    • MRSA (Methicillin-Resistant S. aureus): Derivatives have shown MIC values comparable to standard antibiotics (e.g., 1–4 µg/mL).

    • Synergy: The carboxylic acid moiety is crucial; esterification often reduces potency, suggesting the necessity of the free carboxylate for interaction with bacterial magnesium-dependent enzymes (like DNA gyrase).

Anticancer Potential

When hybridized with coumarin or quinazolinone scaffolds, these derivatives exhibit significant cytotoxicity.

  • Target: Microtubule Affinity-Regulating Kinase 4 (MARK4) and Tubulin.

  • Selectivity: High affinity for HeLa and U87MG cell lines with IC50 values in the low micromolar range (2.13–4.22 µM).[1] The piperazine ring positions the methylbenzyl group to occupy the ATP-binding pocket of the kinase.

Neuropharmacology & Antihistamine

While less potent than their chlorobenzyl counterparts (Cetirizine) at the H1 receptor, the methylbenzyl analogs are explored as GlyT-1 Inhibitors (Glycine Transporter-1).

  • Therapeutic Utility: Treatment of schizophrenia and cognitive impairment.

  • Mechanism: Elevation of synaptic glycine levels in the prefrontal cortex.

Experimental Methodologies

Synthesis Protocol: The "Batch-to-Flow" Approach

Self-Validating Step: Monitor the disappearance of the secondary amine peak in IR/NMR to confirm complete N-alkylation.

Reagents:

  • Piperazine (anhydrous)

  • 4-Methylbenzyl chloride

  • Chloroacetic acid (or ethyl chloroacetate)

  • Potassium Carbonate (

    
    )
    
  • Solvent: Acetonitrile (ACN) or Ethanol

Workflow:

  • Mono-alkylation: React excess piperazine (5 eq) with 4-methylbenzyl chloride in refluxing ethanol (3h).

    • Purification: Acid-base extraction to remove bis-alkylated byproduct.

  • N-Acylation/Alkylation: React the intermediate 1-(4-methylbenzyl)piperazine with chloroacetic acid in ACN with

    
     base.
    
  • Hydrolysis (if ester used): Reflux in 10% NaOH, then acidify to pH 4 to precipitate the zwitterionic acid.

Visualization: Synthesis Pathway

Synthesis_Flow Step1 Start: Piperazine (Excess) + 4-Methylbenzyl Chloride Step2 Reflux (Ethanol, 3h) Nucleophilic Substitution Step1->Step2 Inter Intermediate: 1-(4-methylbenzyl)piperazine Step2->Inter Step3 Add Chloroacetic Acid + K2CO3 (Base) Inter->Step3 Step4 Reflux (ACN, 5h) Step3->Step4 Final Product: 2-(4-(4-methylbenzyl)piperazin-1-yl)acetic acid Step4->Final Validation Validation: NMR: disappear NH signal MS: M+H peak check Final->Validation

Caption: Step-wise synthesis protocol ensuring regioselectivity via stoichiometry control.

Biological Assay: MIC Determination (Broth Dilution)

To validate antimicrobial activity, follow this CLSI-compliant protocol:

  • Inoculum Prep: Adjust bacterial culture (e.g., S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution: Prepare serial 2-fold dilutions of the methylbenzyl derivative in DMSO/Mueller-Hinton Broth (range: 0.5 – 128 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

    • Control: Ciprofloxacin (Positive), DMSO only (Negative).

Quantitative Data Summary

The following table summarizes the biological activity of 2-(4-(4-methylbenzyl)piperazin-1-yl)acetic acid derivatives compared to standard reference drugs.

Target Organism / Cell LineCompound ClassActivity MetricValueReference Standard
MRSA (Bacteria)Methylbenzyl-Piperazine AcidMIC1.0 – 4.0 µg/mLCiprofloxacin (0.5 µg/mL)
P. aeruginosa (Bacteria)Methylbenzyl-Piperazine AcidMIC2.0 – 8.0 µg/mLNorfloxacin (1.0 µg/mL)
HeLa (Cervical Cancer)Acridone-Piperazine HybridIC502.13 µMDoxorubicin
H1 Receptor (Histamine)Methylbenzyl AnalogKi> 100 nMCetirizine (~10 nM)

Note: The methylbenzyl analog is generally less potent than the chlorobenzyl (Cetirizine) for H1 binding but shows superior potential in antimicrobial applications when hybridized with quinolones.

Mechanism of Action: Antimicrobial Pathway

The bactericidal activity of these derivatives, particularly against Gram-negative bacteria, is hypothesized to involve dual mechanisms: LpxH inhibition (outer membrane synthesis) and DNA Gyrase interference (when a carboxylic acid moiety is present to chelate Magnesium).

MOA_Pathway cluster_bact Bacterial Cell Compound Methylbenzyl Piperazinyl Acetic Acid Membrane Outer Membrane Permeation Compound->Membrane Lipophilic Tail Entry Target1 LpxH Enzyme (Lipid A Biosynthesis) Membrane->Target1 Intracellular Transport Target2 DNA Gyrase (Mg2+ Chelation) Membrane->Target2 Effect1 Membrane Instability Target1->Effect1 Inhibition Effect2 Replication Arrest Target2->Effect2 Inhibition Death Death Effect1->Death Bactericidal Activity Effect2->Death

Caption: Dual-mechanism pathway illustrating bacterial cell death via LpxH and Gyrase inhibition.

References

  • MDPI. (2024). Design, synthesis and antibacterial activity of novel 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives. Link

  • American Chemical Society (ACS). (2023). Synthesis, Structural Modification, and Bioactivity Evaluation of Substituted Acridones as Potent Microtubule Affinity-Regulating Kinase 4 Inhibitors. Link

  • National Institutes of Health (NIH) / PubMed. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. Link

  • PubChem. (2025).[2] Compound Summary: (4-Benzyl-piperazin-1-yl)-acetic acid. Link

  • Asian Pacific Journal of Health Sciences. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Link

Sources

Technical Guide: 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in Drug Discovery

[1]

Executive Summary

This compound represents a class of constrained peptidomimetics known as 3-oxopiperazine-2-acetic acids (or ketopiperazine acetates).[1] This scaffold is chemically designed to mimic the Aspartic Acid (Asp) residue within a peptide chain while rigidly constraining the backbone conformation.[1]

In drug discovery, this molecule serves as a critical building block for:

  • Integrin Antagonists: Specifically as a core scaffold for RGD (Arg-Gly-Asp) mimetics, where it stabilizes the spatial arrangement of the acidic functionality.[1]

  • GPCR Modulators: Widely used in the development of Bradykinin B1 receptor antagonists and other G-protein coupled receptor ligands.[1]

  • Enzyme Inhibitors: Acting as a transition-state mimic for proteases requiring an aspartyl recognition motif.[1]

Chemical Profile & Structural Logic[1][2]

Identity[1][3]
  • CAS Number: 1023919-68-7[1][2]

  • IUPAC Name: 2-[1-[(3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid[1]

  • Molecular Formula: C₁₄H₁₈N₂O₃[1][2]

  • Molecular Weight: 262.31 g/mol [1]

  • Core Scaffold: Piperazin-2-one (Ketopiperazine)[1]

Structural Activity Relationship (SAR) Logic

The molecule functions as a


-turn mimetic1
  • The 3-Oxopiperazine Ring: Constrains the

    
     and 
    
    
    bonds, locking the dihedral angles (
    
    
    ) to mimic a specific secondary structure of a peptide.[1]
  • The C2-Acetic Acid Side Chain: Isostere of the Aspartic Acid side chain (

    
    ).[1] By attaching it to the rigid ring, the acidic group is held in a precise vector for receptor interaction (e.g., coordinating with metal ions in Integrins).[1]
    
  • The N1-(3-Methylbenzyl) Group: Acts as a hydrophobic anchor.[1] In the context of peptidomimetics, this mimics the side chain of a preceding hydrophobic amino acid (e.g., Phenylalanine or Leucine) or occupies the

    
     hydrophobic pocket of a target enzyme.[1]
    

Synthetic Methodology

The most robust industrial route to this scaffold utilizes a Michael Addition-Lactamization Cascade .[1] This protocol is preferred over peptide coupling due to its atom economy and scalability.[1]

Reaction Mechanism (The Maleate Route)

The synthesis involves the reaction of N-(3-methylbenzyl)ethylenediamine with Dimethyl Maleate .[1]

  • Michael Addition: The secondary amine of the diamine attacks the electron-deficient alkene of dimethyl maleate.[1]

  • Lactamization: The primary amine of the diamine intramolecularly attacks the proximal ester group, closing the piperazinone ring.[1]

  • Hydrolysis: The remaining methyl ester is hydrolyzed to yield the free acid.[1]

Visualization: Synthesis Pathway

SynthesisSM1N-(3-Methylbenzyl)ethylenediamineInterMichael Adduct(Transient Intermediate)SM1->InterMichael Addition(MeOH, 0°C to RT)SM2Dimethyl MaleateSM2->InterCyclicMethyl 2-[1-(3-methylbenzyl)-3-oxopiperazin-2-yl]acetateInter->CyclicIntramolecularLactamization(Reflux)FinalTarget Product:Free AcidCyclic->FinalLiOH/THFHydrolysis

Figure 1: The Michael Addition-Lactamization cascade for the synthesis of the 3-oxopiperazine-2-acetic acid core.[1][2]

Detailed Experimental Protocol

Reagents: N-(3-methylbenzyl)ethylenediamine (1.0 eq), Dimethyl maleate (1.0 eq), Methanol (Solvent), LiOH (Hydrolysis).

  • Preparation of Diamine: If not commercially available, synthesize N-(3-methylbenzyl)ethylenediamine by reacting 3-methylbenzaldehyde with excess ethylenediamine followed by NaBH₄ reduction.[1]

  • Cyclization Step:

    • Dissolve N-(3-methylbenzyl)ethylenediamine (10 mmol) in anhydrous Methanol (50 mL).

    • Add Dimethyl maleate (10 mmol) dropwise at 0°C.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours (Michael addition).

    • Heat the solution to reflux for 12–24 hours. Monitor by LC-MS for the formation of the cyclic methyl ester (MW ~276).[1]

    • Evaporate solvent to yield the crude methyl ester.[1]

  • Hydrolysis Step:

    • Dissolve the crude ester in THF/Water (1:1).[1]

    • Add LiOH (2.0 eq) and stir at RT for 4 hours.

    • Acidify with 1M HCl to pH 2–3.[1]

    • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Recrystallize from EtOAc/Hexanes or purify via preparative HPLC.

Medicinal Chemistry Applications

Integrin Antagonists (RGD Mimetics)

Integrins (e.g.,


Arg-Gly-Asp (RGD)11
  • Role of the Scaffold: The 3-oxopiperazine ring replaces the Glycine-Aspartate backbone.[1]

  • Vector Positioning: The 2-acetic acid group mimics the Aspartate side chain.[1]

  • Optimization: The N4-position of the piperazine is typically functionalized with a linker connected to a basic group (e.g., benzamidine) to mimic Arginine.[1]

  • Advantage: Unlike linear peptides, this scaffold prevents enzymatic degradation and improves oral bioavailability.[1]

Bradykinin B1 Receptor Antagonists

Research has highlighted the utility of oxopiperazine-acetic acids in blocking the Bradykinin B1 receptor, a target for chronic pain and inflammation.[1]

  • Mechanism: The scaffold serves as a central core that orients hydrophobic groups to interact with the receptor's binding pocket.[1]

  • Key Insight: The (2R)-enantiomer is often the bioactive form.[1] The synthesis described above produces a racemate; chiral HPLC or the use of chiral aspartic acid precursors (via a different route) is required for enantiopure synthesis.[1]

Table 1: Comparative Analysis of Scaffold Utility

PropertyLinear Peptide (RGD)3-Oxopiperazine ScaffoldBenefit
Conformation Flexible (High Entropy Cost)Rigid (Pre-organized)Higher Binding Affinity
Stability Low (Proteolysis)High (Non-peptide bonds)Improved Half-life (

)
Selectivity Low (Promiscuous)Tunable (via N1/N4 subs)Reduced Off-target Effects

Experimental Validation & Quality Control

When synthesizing or sourcing this compound, the following analytical signatures validate its identity:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Aromatic Region:

      
       7.0–7.3 ppm (Multiplet, 4H, 3-Methylbenzyl group).[1]
      
    • Benzylic Protons:

      
       4.5 ppm (Singlet or AB system, 2H, 
      
      
      ).[1]
    • Ring Protons: Complex multiplets between

      
       2.8–3.5 ppm (Ethylene bridge).[1]
      
    • Alpha-Proton (C2-H):

      
       4.0–4.2 ppm (dd, characteristic of the methine next to N and COOH).[1]
      
    • Side Chain:

      
       2.6–2.8 ppm (Multiplet, 
      
      
      ).[1]
  • Mass Spectrometry:

    • ESI+:

      
      [1]
      
    • ESI-:

      
      [1]
      

References

  • Fotsch, C., et al. "A new class of bradykinin B1 receptor antagonists containing the piperidine acetic acid tetralin core."[1] Bioorganic & Medicinal Chemistry Letters, 2006.[1] Link

  • Chen, J. J., et al. "3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation."[1] Bioorganic & Medicinal Chemistry Letters, 2011.[1] Link

  • Micklatcher, M., et al. "Synthesis of 3-substituted piperazine-2-acetic acid esters."[1] Molecules, 2012.[1] Link

  • PubChem Database. "Compound Summary: this compound (CAS 1023919-68-7)."[1] National Library of Medicine.[1] Link

  • Angene Chemical. "Product Analysis: [1-(3-METHYL-BENZYL)-3-OXO-PIPERAZIN-2-YL]-ACETIC ACID." Catalog Entry. Link

Technical Whitepaper: Mechanism of Action Hypothesis for 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural and mechanistic analysis of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS: 1023919-68-7).

Given that this specific molecule is a high-value chemical probe/intermediate rather than a marketed drug, this guide synthesizes its Mechanism of Action (MoA) based on its pharmacophore homology to Glycine Transporter 1 (GlyT1) inhibitors and Integrin Antagonists .

Executive Summary

The compound This compound represents a sophisticated constrained peptidomimetic scaffold . Unlike flexible linear peptides, the 3-oxopiperazine (ketopiperazine) core locks the molecule into a specific conformation, reducing the entropic penalty of binding.

The dominant mechanistic hypothesis posits this molecule as a Glycine Transporter 1 (GlyT1) Inhibitor , designed to potentiate NMDA receptor signaling in the context of schizophrenia and cognitive enhancement. A secondary hypothesis identifies it as an RGD-mimetic Integrin Antagonist , targeting cell adhesion pathways.

Structural Deconstruction & Pharmacophore Analysis

To understand the mechanism, we must first deconstruct the ligand into its functional domains.

DomainChemical MoietyMechanistic Function
The Anchor (Acidic) Acetic Acid at C2 Aspartate/Glutamate Mimic: Provides the critical anionic interaction with positively charged residues (e.g., Arginine or Metal ions) in the target protein's active site.
The Scaffold (Rigid) 3-Oxopiperazine Ring Conformational Lock: Mimics a cis-peptide bond or a peptide turn. It restricts the rotation of the side chains, enhancing selectivity for the target pocket over off-target receptors.
The Hydrophobe 3-Methylbenzyl at N1 Lipophilic Binder: Targets hydrophobic sub-pockets (e.g., the S1 or S2 pockets in proteases or allosteric sites in transporters). The 3-methyl group specifically increases steric bulk and lipophilicity (LogP), potentially improving blood-brain barrier (BBB) penetration.

Primary Mechanism Hypothesis: Glycine Transporter 1 (GlyT1) Inhibition

The Biological Context

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, synaptic glycine levels increase, enhancing the function of NMDA receptors (which require glycine as a co-agonist). This is a validated therapeutic strategy for treating the negative symptoms of schizophrenia .

Mechanistic Logic

The structure of this compound aligns with the Sarcosine-based GlyT1 inhibitor class (e.g., Bitopertin analogs).

  • Substrate Mimicry: The acetic acid side chain mimics the carboxylate of glycine.

  • Steric Occlusion: The N-substituted benzyl group occupies the hydrophobic pocket adjacent to the glycine binding site, preventing transporter closure and conformational changes required for reuptake.

  • Kinetics: As a non-competitive or competitive inhibitor, it locks the transporter in an outward-facing conformation, halting the clearance of glycine.

Pathway Visualization (DOT)

GlyT1_Mechanism Compound 2-[1-(3-Methylbenzyl)-3-oxo- 2-piperazinyl]-acetic acid GlyT1 GlyT1 Transporter (Presynaptic/Glial) Compound->GlyT1 Binds Hydrophobic Pocket Synapse Synaptic Cleft Glycine Accumulation GlyT1->Synapse Inhibits Reuptake NMDAR NMDA Receptor (Post-Synaptic) Synapse->NMDAR Increases Co-agonist Saturation Signal Enhanced Calcium Influx (LTP / Cognitive Improvement) NMDAR->Signal Potentiation

Caption: The compound inhibits GlyT1, elevating synaptic glycine levels and potentiating NMDA receptor activity.

Secondary Mechanism Hypothesis: Integrin Antagonism (RGD Mimetic)

The Biological Context

Integrins (e.g.,


, GPIIb/IIIa) recognize the Arg-Gly-Asp (RGD)  sequence in extracellular matrix proteins. Small molecules mimicking this sequence prevent cell adhesion, useful in anti-thrombotic or anti-metastatic therapies.
Mechanistic Logic
  • Aspartate Mimic: The acetic acid moiety serves as the "D" (Aspartate) component, coordinating with divalent cations (

    
     or 
    
    
    
    ) in the integrin headpiece.
  • Scaffold Spacing: The piperazinone ring acts as a rigid spacer (replacing "Gly"), holding the acidic and hydrophobic groups at a precise distance (~11-14 Å).

  • Arginine Surrogate: The 3-methylbenzyl group does not contain a basic nitrogen (unlike Arginine), suggesting this molecule might act as a partial antagonist or target an integrin subtype where a hydrophobic interaction replaces the charge interaction (e.g.,

    
    ).
    

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol A: [³H]-Glycine Uptake Assay (GlyT1 Validation)

Objective: Quantify the potency (


) of the compound in inhibiting glycine reuptake.
  • Cell Preparation: Transfect CHO or HEK293 cells with human GlyT1 cDNA. Plate cells at

    
     cells/well in 96-well plates.
    
  • Compound Incubation:

    • Wash cells with HBSS buffer.

    • Add the test compound (0.1 nM – 10 µM) in assay buffer.

    • Incubate for 15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-Glycine (final concentration 50 nM). Incubate for 10 minutes.

  • Termination: Aspirate buffer and wash cells 3x with ice-cold PBS to stop transport.

  • Quantification: Lyse cells with 0.1 M NaOH and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
    • Control: Sarcosine (Positive Control).

Protocol B: Solid-Phase Integrin Binding Assay (RGD Validation)

Objective: Determine if the compound competes with native ligands (e.g., Fibrinogen/Vitronectin) for integrin binding.

  • Coating: Coat 96-well microtiter plates with purified Integrin

    
     or GPIIb/IIIa (1 µg/mL) overnight at 4°C. Block with 1% BSA.
    
  • Competition:

    • Mix Biotinylated-Vitronectin (ligand) with the test compound (serial dilutions).

    • Add mixture to the coated plate.

    • Incubate for 2 hours at room temperature.

  • Detection: Wash plate and add Streptavidin-HRP. Incubate for 1 hour.

  • Readout: Add TMB substrate and measure Absorbance at 450 nm.

  • Interpretation: A decrease in absorbance indicates the compound successfully displaced the native ligand.

References

  • GlyT1 Inhibitor Design: Pinard, E., et al. (2010). "Discovery of Glycine Transporter 1 (GlyT1) Inhibitors: The Sarcosine Series." Journal of Medicinal Chemistry. Link

  • Piperazinone Scaffolds: Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition. Link

  • RGD Mimetics: Xiong, J.P., et al. (2002). "Crystal Structure of the Extracellular Segment of Integrin

    
     in Complex with an Arg-Gly-Asp Ligand." Science. Link
    
  • Compound Catalog Entry: PubChem Compound Summary for Piperazine-acetic acid derivatives. Link

Methodological & Application

Application Note: High-Purity Isolation of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

[1][2][3]

Introduction & Scope

The compound 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS: 1023919-68-7) represents a critical scaffold in medicinal chemistry, often utilized as a constrained peptidomimetic (Aspartic acid analog) or a core intermediate for bioactive piperazine derivatives.[1][2][3]

The purification of this molecule presents a specific challenge common to amino-acid-like heterocycles: amphotericity .[1][2] The molecule contains a basic tertiary amine (N1 position) and an acidic carboxylic acid tail, while the N4 position exists as a neutral lactam (amide).[1][2][3][4] This results in a zwitterionic species that defies standard acid-base extraction protocols (e.g., it may not extract into organic solvents at high or low pH).[1][2][3]

This guide provides two validated workflows:

  • Isoelectric Precipitation: A scalable, thermodynamic method for bulk purification (>1g).[2][3][4]

  • Preparative HPLC: A kinetic method for high-purity (>99%) polishing suitable for biological assays.[1][2][3]

Physicochemical Analysis & Strategy

To design a robust purification, we must first map the ionization states of the molecule.[2][3][4]

  • Structural Logic:

    • N1 (Tertiary Amine): Protonation site.[1][3][4] Estimated pKa

      
       7.5 – 8.5.[2][3][4]
      
    • C3-Carbonyl / N4-H: Lactam functionality.[1][2][3] Neutral and non-basic under standard conditions.

    • Acetic Acid Side Chain: Ionizable proton.[2][3][4] Estimated pKa

      
       3.5 – 4.5.[2][3][4]
      
  • The "Zwitterion Trap": At neutral pH (approx.[2][3][4] pH 5–6), the molecule exists primarily as a zwitterion (N1-H

    
     / COO
    
    
    ).[1][2][3] This species has minimum solubility in both water and non-polar organics (like Hexanes), but high solubility in polar aprotic solvents (DMSO, DMF).[1][2][3][4]
Visualization: Ionization & Solubility Profile[1][3][4]

IonizationPathFigure 1: pH-Dependent Solubility Profile of this compoundAcidicCATIONIC SPECIES(pH < 3)Soluble in H2OInsoluble in OrganicsZwitterZWITTERION (pI)(pH ~ 5.5 - 6.5)Min. Water SolubilityPrecipitatesAcidic->ZwitterAdd Base (NaOH)Deprotonate COOHZwitter->AcidicAdd Acid (HCl)BasicANIONIC SPECIES(pH > 9)Soluble in H2OSoluble in Polar OrganicsZwitter->BasicAdd Base (NaOH)Deprotonate NH+Basic->ZwitterAdd Acid (HCl)

Protocol A: Isoelectric Precipitation (Bulk Purification)[1][3][4]

Objective: Isolate product from crude reaction mixtures (e.g., post-alkylation or reductive amination) with >95% purity without chromatography. Scale: 1 g to 100 g.

Reagents Required[1][2][3][4][5][6][7]
  • 1M Hydrochloric Acid (HCl)[1][3][4]

  • 2M Sodium Hydroxide (NaOH)[1][3][4]

  • Isopropanol (IPA) or Ethanol (EtOH)[1][3][4]

  • pH Meter (Calibrated)

Step-by-Step Methodology
  • Acidic Dissolution:

    • Dissolve the crude residue in 1M HCl (approx. 10 mL per gram of crude).

    • Mechanism:[1][2][3][4][5] This protonates the N1 amine, ensuring the molecule is fully cationic (Soluble).[1][2][3][4]

    • Filtration: Filter the acidic solution through a Celite pad to remove non-basic lipophilic impurities (e.g., unreacted benzyl halides or bis-alkylated byproducts) which are insoluble in water.[1][2][3]

  • Isoelectric Point (pI) Targeting:

    • Place the clear acidic filtrate in a beaker with vigorous stirring.

    • Slowly add 2M NaOH dropwise.[2][3][4] Monitor pH continuously.

    • Critical Zone: As pH approaches 4.5, the solution may become cloudy.[1][2][3][4] Continue adding base very slowly until pH 6.0 ± 0.2 is reached.

    • Observation: A heavy white/off-white precipitate should form.[1][2][3] This is the zwitterion.

  • Aging & Filtration:

    • Cool the slurry to 4°C for 2 hours to maximize yield.

    • Filter the solid using a sintered glass funnel.[2][3][4]

    • Wash: Wash the cake with a small volume of cold water (pH 6) followed by cold Acetone (to remove trapped water and trace organics).[2][3][4]

  • Recrystallization (Polishing):

    • If the precipitate is off-color, recrystallize from Isopropanol/Water (9:1) .[1][2][3]

    • Dissolve at reflux, filter hot, and cool slowly to room temperature.

Protocol B: Preparative HPLC (High Purity)[1][3][4]

Objective: Isolate drug-grade material (>99.5%) for biological screening. Scale: 10 mg to 500 mg.[2][3][4]

Chromatographic Parameters
ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5µmStandard stationary phase for polar-organic molecules.[1][2][3]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)Acidic pH keeps the carboxyl group protonated (neutral) and amine protonated (cationic), preventing peak tailing.[3][4]
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.[1][2][3]
Gradient 5% B to 60% B over 20 minThe benzyl group provides significant retention; a shallow gradient ensures separation from des-benzyl impurities.[1][2]
Detection UV @ 210 nm and 254 nmThe 3-methylbenzyl ring has strong absorbance at 254 nm; the amide/acid absorbs at 210 nm.[1][2]
Workflow
  • Sample Preparation: Dissolve the crude or semi-pure solid in DMSO:Water (1:1) . Filter through a 0.22 µm PTFE syringe filter.[2][3][4]

  • Injection: Inject sample (loading approx. 1% of column mass capacity).

  • Collection: Trigger fraction collection based on UV threshold.

    • Note: The product will elute as the TFA salt.[2][3][4]

  • Desalting (Optional but Recommended):

    • If the TFA salt is cytotoxic or undesirable, lyophilize the fractions.[2][3][4]

    • Redissolve in water, adjust pH to 6.0 with dilute Ammonium Hydroxide, and collect the precipitate (zwitterion) or pass through a weak anion exchange cartridge.[2][3][4]

Quality Control & Validation

To certify the identity and purity of the isolated this compound, verify the following spectral markers.

1H-NMR (DMSO-d6)
  • Benzyl Region: Look for the aromatic protons (multiplet, ~7.0-7.3 ppm) and the specific singlet/doublet for the benzylic CH2 (~4.5 ppm).[1][2][3][4]

  • Methyl Group: A distinct singlet at ~2.3 ppm corresponding to the 3-methyl group on the benzyl ring.[1][2]

  • Piperazine Core: Complex multiplets between 2.8 – 3.5 ppm.[2][3][4] The proton alpha to the carboxylic acid (C2-H) should appear as a doublet of doublets or triplet depending on conformation.[1][2]

  • Impurity Check: Ensure absence of the starting material (3-methylbenzyl chloride) signals at ~4.6 ppm (CH2-Cl).[1][2][3]

Mass Spectrometry (LC-MS)[1][3]
  • Mode: ESI Positive.[2][3][4]

  • Target Ion: [M+H]+ = 263.14 (Calculated MW: 262.30).[1][3][4]

  • Fragment: Loss of the benzyl group or decarboxylation may be observed at higher cone voltages.[2][3][4]

Process Decision Tree

PurificationWorkflowFigure 2: Purification Decision MatrixStartCrude Reaction MixtureDissolveDissolve in 1M HCl(pH < 2)Start->DissolveFilterFilter Insolubles(Remove non-basic impurities)Dissolve->FilterCheckPurityCheck Purity (LC-MS)Filter->CheckPurityPrecipAdjust pH to 6.0(Isoelectric Precipitation)CheckPurity->PrecipPurity > 70%HPLCPrep-HPLC (C18)(0.1% TFA H2O/ACN)CheckPurity->HPLCPurity < 70% orHigh Purity RequiredRecrystRecrystallize(IPA/Water)Precip->RecrystFinalFinal Product(Zwitterion or TFA Salt)HPLC->FinalRecryst->Final

References

  • MDPI. (2017).[2][3][4] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Link[1][3][4]

  • PubChem. (2025).[2][3][4][6] Compound Summary: 2-(3-oxo-2-piperazinyl)acetic acid derivatives. National Library of Medicine.[2][3][4] Link

  • Hit2Lead. (2025). Catalog Entry: (3-oxo-2-piperazinyl)acetic acid analogs. ChemBridge/Hit2Lead. Link

  • UNODC. (2013).[2][3][4] Recommended methods for the Identification and Analysis of Piperazines. United Nations Office on Drugs and Crime.[2][3][4][7] Link

Application Note: Advanced NMR Characterization of Piperazinone Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and structural biologists involved in the characterization of peptidomimetic scaffolds. It focuses on the rigorous NMR structural elucidation of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid , a representative pharmacophore for Tachykinin antagonists and GPCR ligands.[1]

Target Molecule: this compound CAS: 1023919-68-7 Technique: High-Field NMR Spectroscopy (500/600 MHz)[1][2]

Executive Summary

The piperazinone ring is a privileged scaffold in drug discovery, serving as a conformationally constrained mimetic of peptide bonds.[2] The target molecule, This compound , presents unique stereochemical challenges due to the chiral center at position C2.[1][2] This chirality induces magnetic non-equivalence in the adjacent methylene protons (diastereotopicity), a phenomenon often misinterpreted as sample impurity.[2] This guide provides a definitive protocol for assigning these complex spin systems and validating the structural integrity of the scaffold.

Structural Dynamics & NMR Theory

Before acquisition, the analyst must understand the three critical dynamic features of this molecule:

  • The Chiral Center (C2): The carbon bearing the acetic acid side chain is chiral. This asymmetry renders the protons of the N-benzyl methylene group and the acetic acid methylene group diastereotopic . They will not appear as singlets/doublets but as complex AB or ABX systems.[1]

  • Ring Conformation: The 3-oxopiperazine ring exists in a dynamic equilibrium (typically a twist-boat or distorted chair).[1] The amide bond (N4-C3) imparts planarity to that segment, restricting ring inversion compared to a simple piperazine.[1][2]

  • Amide Exchange: The carboxylic acid proton and the amide NH (if N4 is unsubstituted, though in this specific target N4 is secondary unless substituted, the prompt implies the core structure.[2] Correction: The structure implies N1 is benzylated, C3 is the carbonyl.[2] N4 is the secondary amine unless further substituted.) will exchange with protic solvents, affecting peak shape.[1][2]

Visualization: Structural Logic & NOE Pathways

The following diagram illustrates the connectivity and the key Nuclear Overhauser Effect (NOE) correlations required to confirm the regiochemistry of the N-benzyl group relative to the C2 side chain.

NMR_Structure_Logic cluster_0 Molecule Components cluster_1 NMR Correlations (Evidence) Piperazinone 3-Oxopiperazine Core (Rigid Amide Bond) Benzyl N1-(3-Methylbenzyl) (Diastereotopic CH2) Piperazinone->Benzyl N1 Attachment AceticAcid C2-Acetic Acid (Chiral Side Chain) Piperazinone->AceticAcid C2 Attachment COSY COSY (Spin Systems) Piperazinone->COSY Ring CH2-CH2 NOE NOESY/ROESY (Spatial Proximity) Benzyl->NOE Ar-H to C2-H HMBC HMBC (Long-range Coupling) AceticAcid->HMBC COOH to C2-H

Figure 1: Structural connectivity and diagnostic NMR correlations for 3-oxopiperazine derivatives.

Experimental Protocol

Sample Preparation[1][2]
  • Solvent Selection: Use DMSO-d6 (99.9% D) for the free acid form.[1][2]

    • Reasoning: The carboxylic acid moiety often leads to dimerization or poor solubility in CDCl3. DMSO disrupts hydrogen bonding, sharpening the amide and acid signals.[2]

  • Concentration: 5–10 mg in 600 µL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1][2]

Acquisition Parameters (600 MHz Base)
ExperimentPulse SequenceScans (NS)Key ParameterPurpose
1H 1D zg3016D1 = 2.0sQuantitative integration; check for purity.
13C 1D zgpg30512D1 = 2.0sCarbon count; confirm carbonyls (Amide vs Acid).
COSY cosygpppqf42K x 256Trace the spin system from N4-H through the ring.
HSQC hsqcedetgpsisp2.34Multiplicity editingDistinguish CH2 (negative) from CH/CH3 (positive).
HMBC hmbcgplpndqf8J_long = 8 HzConnect the Benzyl CH2 to the Ring N1 and C2 carbons.

Data Interpretation & Assignment Guide

The Diagnostic "Fingerprint"

The most common error in analyzing this molecule is misassigning the methylene protons. Due to the chiral center at C2, the molecule lacks a plane of symmetry.

Critical Observation Areas:

  • The Benzyl Methylene (

    
    ): 
    
    • Appearance: Two doublets (AB system) with a large geminal coupling (

      
      ).[1][2]
      
    • Shift: Typically

      
       3.8 – 4.8 ppm.[1][2]
      
    • Why: The "top" and "bottom" faces of the piperazine ring are different due to the C2-acetic acid group, making these protons magnetically non-equivalent.

  • The Acetic Acid Methylene (

    
    ): 
    
    • Appearance: Multiplets or distinct dd (doublet of doublets).[2]

    • Shift: Typically

      
       2.4 – 2.9 ppm.[1][2]
      
    • Coupling: Vicinal coupling to the C2 methine proton.

Anticipated Chemical Shifts (DMSO-d6)

Note: Values are predicted based on structure-activity relationships of analogous N-benzyl-3-oxopiperazines.

PositionGroup1H Shift (δ ppm)Multiplicity13C Shift (δ ppm)Notes
COOH Acid12.0 - 12.5Broad s172.0 - 174.0Disappears with D2O shake.[1][2]
C3 Amide C=O--165.0 - 168.0Upfield of acid carbonyl.[1]
Ar-CH3 Methyl2.25 - 2.35s21.0Diagnostic for 3-methylbenzyl.[1]
N1-CH2-Ar Benzyl3.90 & 4.60 AB q (J~15Hz) 50.0 - 52.0Diastereotopic.
C2-H Methine3.30 - 3.50dd or t55.0 - 58.0Chiral center; HSQC +ve.[1][2]
C2-CH2 Side chain2.60 - 2.80m (ABX)35.0 - 38.0Diastereotopic.[1][2]
C5-H2 Ring2.90 - 3.10m45.0 - 48.0Adjacent to N4.[1]
C6-H2 Ring3.10 - 3.30m48.0 - 50.0Adjacent to N1.[1]
N4-H Amine8.0 - 9.0Broad-If present as salt/amide.[1]
Ar-H Aromatic7.0 - 7.3m125.0 - 140.03-methyl substitution pattern.[1]
Validation Workflow

Use the following logic flow to confirm the structure using 2D data:

Validation_Flow Start Start Analysis Step1 Identify Carbonyls (13C) Distinguish Acid (~172) vs Amide (~166) Start->Step1 Step2 Locate Benzyl CH2 (HSQC) Confirm 1 Carbon correlates to 2 Protons (AB system) Step1->Step2 Step3 HMBC Connectivity Link Benzyl CH2 protons to Ring C2 and C6 Step2->Step3 Step4 Stereochem Check (NOESY) Correlate Benzyl protons to C2-Sidechain Step3->Step4 Verified Structure Confirmed Step4->Verified Consistent Reevaluate Check Rotamers/Regioisomers Step4->Reevaluate Inconsistent

Figure 2: Step-by-step logic for spectral validation.

Troubleshooting & Common Pitfalls

"Missing" Signals or Broadening
  • Cause: Restricted rotation around the amide bond or ring flipping at rates comparable to the NMR time scale (coalescence).[2]

  • Solution: Variable Temperature (VT) NMR. Heating the sample to 50°C or 80°C in DMSO-d6 usually sharpens the signals by accelerating the exchange/rotation, averaging the conformers.

Regioisomer Confusion[1][2]
  • Issue: Distinguishing the 3-oxopiperazine (lactam) from a 2-oxopiperazine isomer.

  • Solution: Use HMBC .[1][2]

    • In 3-oxopiperazine : The Benzyl

      
       will show a correlation to the 
      
      
      
      methine and
      
      
      methylene, but weak or no correlation to the Amide Carbonyl (
      
      
      ).
    • In 2-oxopiperazine : If the benzyl were on the amide nitrogen, strong coupling to the carbonyl would be observed.

References

  • Piperazine Scaffold Pharmacology

    • Design and synthesis of piperazine hybrid molecules. Revue Roumaine de Chimie.[1][2] Link

  • Conformational Analysis

    • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate.[1][2] Link

  • Diastereotopicity in Benzyl Groups

    • Diastereotopic Protons in 1H NMR Spectroscopy. Master Organic Chemistry.[1][2] Link

  • Database Verification

    • CAS 1023919-68-7 Entry.[1] Angene Chemical.[1][2] Link[1][2]

Sources

Application Note: Structural Elucidation and Quantification of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid by LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the mass spectrometric analysis of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (hereafter referred to as MBPA ), a representative scaffold in the synthesis of piperazine-based peptidomimetics. Due to its zwitterionic nature and distinct fragmentation pathways, MBPA serves as an excellent model for optimizing LC-MS methods for piperazinone derivatives. This guide covers sample preparation, chromatographic separation on a C18 stationary phase, and structural elucidation via ESI-MS/MS, supported by proposed fragmentation mechanisms.

Introduction

Piperazine derivatives are ubiquitous in medicinal chemistry, serving as core pharmacophores in antihistamines, antidepressants, and HIV protease inhibitors. The specific analyte, MBPA , combines a hydrophobic 3-methylbenzyl tail with a polar carboxylic acid head group and a semi-rigid 3-oxopiperazine core.

Analytical Challenges:

  • Zwitterionic Character: The presence of a basic tertiary amine (piperazine N1) and an acidic carboxyl group requires careful pH control during separation to prevent peak tailing.

  • Isobaric Interferences: In complex synthetic mixtures, regioisomers (e.g., 2-methylbenzyl analogs) may co-elute, necessitating high-resolution MS or optimized fragmentation parameters.

This protocol utilizes Electrospray Ionization (ESI) in positive mode, leveraging the high proton affinity of the piperazine nitrogen to achieve low-nanogram sensitivity.

Experimental Methodology

Reagents and Chemicals
  • Analyte: MBPA (Synthetic standard, >98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (buffer).

Liquid Chromatography Conditions

A Reversed-Phase (RP) method is selected over HILIC due to the significant hydrophobicity provided by the methylbenzyl group, allowing for adequate retention on C18 columns.

ParameterSettingRationale
System UHPLC (e.g., Agilent 1290 / Waters Acquity)High pressure required for sub-2µm columns.
Column C18, 2.1 x 100 mm, 1.7 µm (e.g., BEH C18)Provides steric selectivity for the benzyl isomers.
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.7) ensures the carboxylic acid is protonated (neutral), improving retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic compounds than MeOH.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.
Gradient 0-1 min: 5% B; 1-6 min: 5-95% B; 6-8 min: 95% B.Ballistic gradient to elute hydrophobic impurities.
Column Temp 40°CReduces backpressure and improves mass transfer.
Mass Spectrometry Parameters
  • Ionization Source: ESI Positive (+)

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF for accurate mass.

ParameterValueNotes
Capillary Voltage 3.5 kVStandard for positive mode ESI.
Desolvation Temp 350°CHigh temp required to desolvate the amide core.
Cone Voltage 30 VOptimized to prevent in-source fragmentation.
Collision Gas Argon / NitrogenArgon preferred for distinct fragmentation in Q2.
Precursor Ion m/z 263.14[M+H]⁺ (Calculated Monoisotopic Mass: 262.13)

Structural Elucidation & Fragmentation

Understanding the fragmentation pathway is critical for developing Multiple Reaction Monitoring (MRM) transitions.

Proposed Fragmentation Logic
  • Precursor ([M+H]⁺ = 263.1): Protonation occurs preferentially at the tertiary amine (N1) of the piperazine ring.

  • Primary Loss (Water): The carboxylic acid group loses water (-18 Da) to form an acylium ion or cyclic anhydride intermediate (m/z 245).

  • Benzyl Cleavage (Tropylium Ion): The bond between the N1 and the benzyl carbon is labile. Cleavage generates the stable 3-methylbenzyl cation (tropylium derivative) at m/z 105 .

  • Ring Opening: The 3-oxopiperazine ring can undergo retro-Diels-Alder-like fragmentation or CO loss (-28 Da) from the amide.

Fragmentation Pathway Diagram (DOT)

MBPA_Fragmentation Precursor [M+H]+ Precursor m/z 263.14 (Protonated Parent) Frag_WaterLoss Fragment A [M+H - H2O]+ m/z 245.13 (Acylium/Lactonization) Precursor->Frag_WaterLoss - H2O (18 Da) Frag_Benzyl Fragment B [C8H9]+ m/z 105.07 (3-Methylbenzyl Cation) Precursor->Frag_Benzyl Inductive Cleavage (Quantifier Ion) Frag_Core Fragment C [Piperazinone Core]+ m/z 159.08 (Neutral Loss of Benzyl) Precursor->Frag_Core Neutral Loss of C8H8 Frag_CO_Loss Fragment D [M+H - H2O - CO]+ m/z 217.13 (Ring Contraction) Frag_WaterLoss->Frag_CO_Loss - CO (28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for MBPA. The m/z 105 ion is typically the most abundant product ion.

Protocol: Standard Operating Procedure (SOP)

Phase 1: Stock Solution Preparation
  • Weighing: Accurately weigh 1.0 mg of MBPA into a 1.5 mL amber glass vial (to prevent photodegradation of the benzyl moiety).

  • Dissolution: Add 1.0 mL of Methanol . Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain. (Concentration: 1 mg/mL).

  • Working Standard: Dilute the stock 1:100 in 50:50 Water:ACN to create a 10 µg/mL working solution.

Phase 2: System Suitability Test (SST)

Before running samples, inject the 10 µg/mL standard to verify system performance.

  • Acceptance Criteria:

    • Retention Time (RT) stability: ± 0.1 min.

    • Peak Tailing Factor: < 1.5 (Critical for the carboxylic acid moiety).

    • Signal-to-Noise (S/N): > 100 for the quantifier transition.

Phase 3: MRM Method Setup

For quantitative analysis (e.g., PK studies), use the following transitions:

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 263.1105.125High abundance, stable aromatic ion.
Qualifier 1 263.1245.115Confirms carboxylic acid integrity.
Qualifier 2 263.1217.135Structural confirmation (core ring).
Phase 4: Data Processing Workflow

Analytical_Workflow Sample Biological/Synthetic Sample Prep Protein Precip (MeOH 3:1) Sample->Prep LC UHPLC Separation (C18, Acidic pH) Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (TargetLynx/MultiQuant) MS->Data

Figure 2: End-to-end analytical workflow from sample preparation to data quantification.

Results & Discussion (Simulated)

Linearity and Sensitivity

Using the protocol above, the method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (R² > 0.995). The Lower Limit of Quantitation (LLOQ) is estimated at 1 ng/mL, driven by the high ionization efficiency of the piperazine nitrogen.

Matrix Effects

In plasma matrices, the hydrophobic benzyl group may co-elute with phospholipids. It is recommended to use Diverter Valves to send the first 1 minute of flow (containing salts) and the wash phase (containing lipids) to waste, protecting the MS source.

Troubleshooting Guide
  • Problem: Split peaks.

    • Cause: Solvent mismatch. The sample diluent (100% MeOH) is stronger than the initial mobile phase (5% ACN).

    • Solution: Dilute samples in 10% ACN / 90% Water.

  • Problem: Low sensitivity for the m/z 245 fragment.

    • Cause: In-source water loss.

    • Solution: Lower the Desolvation Temperature or Cone Voltage.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. Wiley.
  • Mistri, H. N., et al. (2008). Identification of the fragmentation pathways of piperazine derivatives using ESI-MS/MS. Journal of Mass Spectrometry.

Sources

developing an in vitro assay for 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the in vitro physicochemical and metabolic profiling of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid . This compound represents a critical class of constrained peptidomimetics , specifically designed to mimic the


-turn conformation of the Phenylalanine-Glycine (Phe-Gly) dipeptide while offering superior resistance to proteolytic degradation.[1][2]

The protocols below are designed to validate the two primary value propositions of this scaffold:

  • Proteolytic Resistance: Proving the piperazinone core survives plasma enzymes that degrade linear peptides.[1][2]

  • Metabolic Stability: Assessing the vulnerability of the 3-methylbenzyl side chain to CYP450 oxidation.

Scientific Rationale & Compound Profile

The "Why": From Peptide to Piperazinone

In drug discovery, linear peptides (e.g., Phe-Gly sequences found in PAR1 receptors or enkephalins) often suffer from poor oral bioavailability and rapid hydrolysis.[1][2]

  • The Solution: Cyclization of the nitrogen backbone into a 3-oxopiperazine ring locks the conformation, mimicking the peptide's bioactive turn while removing the scissile amide bond.[1][2]

  • The Challenge: While the ring confers stability, the lipophilic 3-methylbenzyl tail (added to mimic the Phenylalanine side chain) introduces a risk of rapid hepatic clearance via hydroxylation.[1][2]

Compound Properties
PropertyValue (Approx)Relevance
Molecular Weight ~262.3 g/mol Ideal for oral bioavailability (<500 Da).[1][2]
LogP 1.8 – 2.2Moderate lipophilicity; predicts good membrane permeability.[1][2]
pKa (Acid) ~3.5 – 4.0The acetic acid tail will be ionized at physiological pH (7.4).[1][2]
Structural Class PiperazinonePeptidomimetic (Phe-Gly analog).[1][2][3]

Experimental Workflow

The following diagram illustrates the logical flow for validating this scaffold.

AssayWorkflow cluster_Stability Stability Profiling Start Compound Stock (10 mM in DMSO) Solubility Kinetic Solubility Check (PBS pH 7.4) Start->Solubility Plasma Assay A: Plasma Stability (Proteolysis Check) Solubility->Plasma If Soluble > 50 µM Micro Assay B: Microsomal Stability (CYP450 Metabolism) Solubility->Micro If Soluble > 50 µM Analysis LC-MS/MS Analysis (Q-TOF or Triple Quad) Plasma->Analysis Micro->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 1: Critical path for validating peptidomimetic scaffolds. High solubility is a prerequisite for accurate stability data.

Detailed Protocols

Protocol A: Plasma Stability (Proteolytic Resistance)

Objective: To demonstrate that the piperazinone ring prevents the hydrolysis typically seen in linear Phe-Gly peptides.[1][2]

Materials:

  • Test Compound: this compound.[1][2]

  • Reference Control: Procaine (unstable) and Warfarin (stable).[1][2]

  • Matrix: Pooled Human or Rat Plasma (Na-Heparin), pH adjusted to 7.4.[1][2]

  • Internal Standard (IS): Tolbutamide or Labetalol.[1][2]

Procedure:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Dosing: Spike plasma with the test compound (final concentration 1 µM , 0.1% DMSO max). High concentrations can saturate enzymes, masking instability.[1][2]

  • Incubation: Incubate in a shaking water bath (60 rpm).

  • Sampling: Remove 50 µL aliquots at time points:

    
     min.
    
  • Quenching: Immediately dispense aliquot into a plate containing 200 µL ice-cold Acetonitrile (ACN) with Internal Standard.

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to precipitate proteins. Inject supernatant into LC-MS/MS.[1][2]

Data Analysis: Plot


 vs. Time. The slope 

is the elimination rate constant.[1][2]

Success Criteria:

minutes indicates successful peptidomimetic design.[1][2]
Protocol B: Microsomal Metabolic Stability

Objective: To determine if the "3-methylbenzyl" group is a metabolic "hotspot" for CYP450 enzymes.[1][2]

Materials:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein).[1][2]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1][2]

  • Quench Solution: ACN containing IS.

Procedure:

  • Master Mix: Prepare microsomes in Phosphate Buffer (100 mM, pH 7.4) at 0.5 mg/mL (2x concentration).[1][2]

  • Compound Mix: Prepare compound in Phosphate Buffer at 2 µM (2x concentration).

  • Pre-Incubation: Mix 30 µL Microsomes + 30 µL Compound. Incubate at 37°C for 5 mins. Crucial: This allows the compound to bind non-specifically before the reaction starts.[1][2]

  • Initiation: Add 60 µL of pre-warmed NADPH solution to start the reaction (Final Vol = 120 µL, Final [Cmpd] = 1 µM).

  • Sampling: At

    
     min, transfer 50 µL to quench plate (containing 150 µL ACN + IS).
    
  • Analysis: LC-MS/MS monitoring the parent ion (

    
    ).[1][2]
    

Calculation of Intrinsic Clearance (


): 


Note:[1][2] High clearance (

) suggests the methylbenzyl group requires modification (e.g., adding fluorine to block oxidation).[1][2]

Data Presentation & Interpretation

Table 1: Expected Results & Interpretation

AssayParameterTarget ValueInterpretation
Plasma Stability % Remaining @ 2h

Pass. The piperazinone ring successfully mimics the peptide turn without hydrolytic susceptibility.[1][2]
Microsomal Stability


Pass. The compound is metabolically stable.[1][2]
Microsomal Stability


Fail. Rapid oxidation of the benzyl ring.[2] Action: Synthesize analogs with electron-withdrawing groups (e.g., Cl, F) on the benzyl ring.[1][2]

References

  • Di, L., & Kerns, E. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Herrero, S., et al. (2009).[1][2] "Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[1][2]

Sources

Application Note: Cell-Based Characterization of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

[1]

Introduction & Mechanistic Rationale

The compound 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid represents a privileged scaffold in medicinal chemistry known as a piperazinone peptidomimetic .[1] Its structure features three critical pharmacophores:[1]

  • Piperazinone Core: A constrained ring system that mimics the

    
    -turn of peptides, stabilizing the bioactive conformation.[1]
    
  • Acetic Acid Side Chain: A carboxylic acid moiety often acting as a "warhead" for zinc-binding (in metalloproteases like MMPs) or forming electrostatic interactions with arginine/lysine residues (in integrins or GPCRs).[1]

  • 3-Methylbenzyl Substituent: A hydrophobic group designed to occupy the P1' or P2 hydrophobic pockets of target enzymes or receptors.[1]

Given these structural attributes, this compound is frequently evaluated for Matrix Metalloproteinase (MMP) inhibition , Integrin antagonism , and G-Protein Coupled Receptor (GPCR) modulation.[1] This application note details the workflow for characterizing its biological activity in cell-based systems, moving from solubility optimization to phenotypic functional assays.

Material Preparation & Compound Management[1][2][3][4]

The presence of the free carboxylic acid group requires careful attention to pH and solubility during stock preparation.[1]

Solubility Protocol
  • Molecular Weight: ~262.3 g/mol (Estimate based on structure).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: 10 mM - 50 mM.[1]

Step-by-Step Solubilization:

  • Weighing: Weigh 2.62 mg of powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Sigma-Aldrich, Hybridoma Grade) to achieve a 10 mM stock.

  • Sonication: Sonicate for 5–10 minutes at room temperature. The carboxylic acid may require slight warming (37°C) if aggregation occurs.[1]

  • Storage: Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Critical Checkpoint (Self-Validating Step):

Visual Inspection: Before use, thaw an aliquot and centrifuge at 10,000 x g for 1 minute. If a pellet is visible, the compound has precipitated.[1] Re-sonicate or dilute further.[1] Do not use precipitated compound.

Protocol 1: Cell Viability & Cytotoxicity Profiling (MTT Assay)

Before assessing functional potency, you must define the Non-Toxic Window .[1] Piperazinone derivatives can exhibit off-target cytotoxicity at high concentrations (>50 µM).[1]

Objective: Determine the

Materials
  • Cell Line: HEK293 (General toxicity) or HUVEC (Endothelial model for migration).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) or CellTiter-Glo®.[1]

  • Control: 10% DMSO (Positive Death Control).

Workflow
  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment: Prepare a serial dilution of the compound in complete media (0.1 µM to 100 µM). Ensure final DMSO concentration is <0.5%.[1]

  • Incubation: Treat cells for 48 hours at 37°C, 5%

    
    .
    
  • Detection:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media and solubilize crystals with 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis Table:

Concentration (µM)Absorbance (570nm)% Viability (vs Control)Interpretation
0 (DMSO Control) 1.20100%Baseline
0.1 1.1898%Safe
1.0 1.1596%Safe
10.0 1.0587%Safe (Limit)
50.0 0.6050%Toxic (

)
100.0 0.108%Lethal

Decision Rule: Perform all subsequent functional assays at concentrations


 10 µM  to ensure observed effects are due to specific inhibition, not cell death.

Protocol 2: Functional Assay – Inhibition of Cell Migration (Scratch Wound)[1]

Since this scaffold is often implicated in MMP inhibition (which drives metastasis) or Integrin blockade , a migration assay is the gold-standard phenotypic readout.[1]

Objective: Quantify the compound's ability to inhibit cell motility.

Workflow
  • Monolayer Formation: Seed HUVEC or MDA-MB-231 cells in a 24-well plate. Grow to 100% confluence.

  • Starvation: Switch to serum-reduced media (1% FBS) for 12 hours to synchronize cells and minimize proliferation (isolating the migration effect).

  • Wounding: Create a scratch using a sterile p200 pipette tip.[1] Wash twice with PBS to remove debris.[1]

  • Treatment: Add media containing the compound (e.g., 1 µM, 5 µM, 10 µM) or Vehicle Control.[1]

  • Imaging:

    • T=0h: Image the scratch immediately.

    • T=24h: Image the same field of view.

  • Quantification: Measure the "Wound Area" using ImageJ.[1]

Calculation:


1

Protocol 3: Mechanistic Validation – MMP Gel Zymography[1]

To confirm if the "Acetic Acid" warhead is targeting metalloproteases, use Gel Zymography.[1]

Objective: Detect inhibition of MMP-2/9 enzymatic activity in the conditioned media.

Workflow
  • Supernatant Collection: Collect conditioned media from the cells treated in Protocol 2.[1]

  • Sample Prep: Mix samples with non-reducing SDS sample buffer (No boiling/No DTT).

  • Electrophoresis: Run samples on a 10% Gelatin Zymogram Gel .

  • Renaturation: Wash gel 2x 30 mins in 2.5% Triton X-100 to remove SDS and renature the enzymes.

  • Incubation: Incubate gel in Developing Buffer (50 mM Tris, 10 mM

    
    , pH 7.5) for 18–24 hours at 37°C.
    
  • Staining: Stain with Coomassie Blue R-250.[1]

  • Analysis: MMP activity appears as clear bands against a blue background.[1] The compound should reduce the intensity of these clear bands.[1]

Pathway Visualization & Logic

The following diagram illustrates the proposed mechanism of action and the assay logic flow.

Figure 1: Experimental workflow linking compound safety profiling to functional and mechanistic validation.

References

  • Suryavanshi, H. R., & Rathore, M. M. (2017).[1][2] "Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents." Organic Communications. Link

  • MedChemExpress. "1-(3-Methylbenzyl)piperazine Product Page." MCE Reagents. Link

  • Sigma-Aldrich. "Piperazine Scaffolds in Medicinal Chemistry."[1] Privileged Structures ChemFiles. Link

  • National Institutes of Health (NIH). "Development of Piperazine-Linked Pyrimidines as NF-κB Inhibitors."[1] PubMed Central.[1] Link

Application Note: High-Fidelity Peptidomimetic Design Using the 3-Oxopiperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid as a Research Tool Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Specialists[1]

Executive Summary

This compound (referred to herein as 3-MPA ) is a specialized heterocyclic building block used in the synthesis of peptidomimetics .[1] Unlike flexible linear peptides, which often suffer from poor bioavailability and rapid proteolytic degradation, 3-MPA serves as a conformationally constrained dipeptide surrogate .[2]

Its unique 3-oxopiperazine (ketopiperazine) core locks the peptide backbone into a rigid geometry, frequently mimicking


-turns  (Type I/II).[1][2] This structural rigidity is critical for designing high-affinity ligands for G-protein coupled receptors (GPCRs), integrins, and proteases.[2] This guide details the mechanistic rationale, integration protocols, and library generation strategies for using 3-MPA in drug discovery.[2]

Mechanistic Rationale: The "Constrained Turn" Logic[1][2]

The Problem: Peptide Instability

Native peptides are excellent signaling molecules but poor drugs due to:

  • Entropic Penalty: Binding requires the flexible chain to adopt a fixed conformation, reducing affinity.[2]

  • Proteolysis: Amide bonds are easily cleaved by serum proteases.[2]

  • Permeability: High polarity and flexibility limit membrane crossing.[2]

The Solution: 3-MPA as a -Turn Mimic

The 3-MPA scaffold addresses these issues by replacing the


 and 

residues of a

-turn.[1]
  • N1-Substituent (3-Methylbenzyl): Mimics the side chain of a hydrophobic amino acid (e.g., Phenylalanine, Leucine) projecting into the binding pocket.[2]

  • C2-Acetic Acid Handle: Acts as the C-terminal connection point.[1][2]

  • N4-Position (Secondary Amine): Acts as the N-terminal connection point, allowing chain extension or diversification.[1][2]

  • Lactam (3-Oxo): Rigidifies the ring and provides a hydrogen bond acceptor, mimicking the native peptide bond but resistant to hydrolysis.[2]

Pathway Visualization

The following diagram illustrates how 3-MPA integrates into a peptide chain to force a bioactive conformation.

Peptidomimetic_Logic Linear Linear Peptide (Flexible, Unstable) Scaffold 3-MPA Scaffold (Rigid Core) Linear->Scaffold Chemical Replacement Target Target Receptor (GPCR / Integrin) Linear->Target Low Affinity (High Entropic Cost) Mimetic Constrained Peptidomimetic (High Affinity, Stable) Scaffold->Mimetic Solid Phase Synthesis Mimetic->Target High Affinity (Pre-organized)

Figure 1: Transformation of flexible peptides into rigid mimetics using the 3-MPA scaffold.

Technical Specifications & Physicochemical Profile[1][2]

Before integrating 3-MPA into a library, researchers must account for its physicochemical contribution to the final molecule.[2]

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C

H

N

O

Moderate weight allows for fragment-based growth.[1]
Molecular Weight 262.31 g/mol Ideal for "Rule of 5" compliance in final hits.[2]
LogP (Predicted) ~1.5 - 2.0Enhances lipophilicity compared to Gly-Gly dipeptides.[1][2]
H-Bond Donors 1 (Carboxylic Acid)Acid handle is consumed in coupling; N4 is modifiable.[1][2]
H-Bond Acceptors 3 (Lactam O, Acid O's)Lactam carbonyl mimics peptide bond acceptor.[1][2]
Chirality C2 is ChiralCritical: Use enantiopure starting material (usually S) to control turn geometry.[2]

Experimental Protocols

Protocol A: Solid-Phase Integration (SPPS)

This protocol describes incorporating 3-MPA into a peptide chain growing on Rink Amide resin.[1][2] The 3-MPA unit is added as a "block."[1][2][3]

Reagents Required:

  • Rink Amide MBHA Resin[1][2][4][5]

  • 3-MPA (Scaffold)[1]

  • HATU (Coupling Agent)[1][2]

  • DIPEA (Base)[1][2][6]

  • DMF (Solvent)[1][2][5][6]

  • Piperidine (Deprotection)[1][2]

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell 100 mg Rink Amide resin in DMF for 30 min.

    • Deprotect Fmoc group (20% Piperidine/DMF, 2 x 10 min).[2] Wash 5x with DMF.[2]

  • Scaffold Coupling (C-Terminus):

    • Dissolve 3-MPA (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in minimal DMF.

    • Activate for 2 minutes.

    • Add to resin and shake at Room Temperature (RT) for 2 hours.

    • QC Check: Perform Kaiser test.[2] If negative (no color), coupling is complete.[2] If blue, re-couple.[2]

  • N4-Acylation (Chain Extension):

    • Note: The N4 nitrogen in the piperazine ring is a secondary amine.[2] It is less reactive than a primary amine but more nucleophilic than an amide.[2]

    • Acylation: React the resin-bound scaffold with the next Fmoc-Amino Acid (5 eq), HATU (5 eq), and DIPEA (10 eq).[2]

    • Reaction Time: Extend coupling time to 4–6 hours or perform double coupling to ensure reaction with the secondary amine.

  • Cleavage:

    • Treat resin with TFA/TIPS/H2O (95:2.5:2.[2][5][6]5) for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: N4-Diversification (Library Generation)

For creating a focused library where the 3-MPA core is the central scaffold, and the N4 position is varied with different "caps."[1][2]

Workflow Visualization:

Library_Synthesis Step1 Resin-Bound 3-MPA Step2 N4-Functionalization (Split & Pool) Step1->Step2 Branch1 Sulfonylation (R-SO2-Cl) Step2->Branch1 Branch2 Reductive Amination (R-CHO + NaBH3CN) Step2->Branch2 Branch3 Urea Formation (R-NCO) Step2->Branch3 Final Diversified Library Branch1->Final Branch2->Final Branch3->Final

Figure 2: Strategies for diversifying the N4 position of the piperazine scaffold.

Detailed Steps for Branch 1 (Sulfonylation):

  • Setup: Distribute resin-bound 3-MPA into reaction wells.

  • Reagent Prep: Prepare 0.2 M solutions of various Sulfonyl Chlorides in DCM.

  • Reaction: Add Sulfonyl Chloride solution (5 eq) and Pyridine (10 eq) to the resin.

  • Incubation: Shake at RT for 12 hours.

  • Wash: DCM (5x), DMF (5x), MeOH (3x).

  • Validation: Cleave a small aliquot and analyze via LC-MS to confirm sulfonamide formation.

Troubleshooting & Critical Parameters

  • Steric Hindrance: The 3-methylbenzyl group at N1 creates steric bulk.[1][2] When coupling the next amino acid to the N4 position, avoid bulky residues (like Val, Ile) immediately adjacent to the ring if yields are low.[2] Use a glycine spacer if possible.[2]

  • Racemization: The C2 chiral center (alpha to the exocyclic carbonyl) is relatively stable, but excessive base (DIPEA) during prolonged coupling can cause epimerization.[2] Use Collidine as a milder base if chirality loss is observed.[2]

  • Solubility: 3-MPA derivatives are often hydrophobic.[1][2] Ensure final cleavage cocktails contain sufficient organic modifiers (e.g., acetonitrile) when analyzing via HPLC.[2]

References

  • Piperazine Scaffolds in Medicinal Chemistry: Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[2][5][7] Source: ResearchGate (2026).[2] URL:

  • Peptidomimetic Library Synthesis: Title: Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain.[1][2][4][8] Source: National Institutes of Health (PMC).[2] URL:

  • Solid-Phase Strategies: Title: Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.[1][2][4][6] Source: MDPI (Pharmaceuticals).[2] URL:[1][2]

  • Antimicrobial Activity Context: Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[2][9][10][11][12] Source: ResearchGate (Org.[2][6] Commun.). URL:

Sources

Application Note: Utilization of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid in Peptidomimetic Enzyme Inhibitor Design

[1]

Executive Summary

This application note details the technical utilization of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (referred to herein as Scaffold-A ) as a privileged structure in the design of enzyme inhibitors.[1]

The piperazinone core serves as a conformationally constrained peptidomimetic, effectively mimicking the


Scientific Rationale & Scaffold Architecture

Conformational Mimetics

Peptides often bind to enzymes in a

1Scaffold-A

1
  • 3-Methylbenzyl Group (Position 1): Acts as a hydrophobic anchor.[1] In serine proteases (e.g., Thrombin, Factor Xa) or cysteine proteases (e.g., SARS-CoV-2 PLpro), this group often occupies the S2 or S1 hydrophobic pocket, providing binding affinity.[1]

  • Acetic Acid Side Chain (Position 2): Mimics the amino acid side chain or backbone extension. It is the primary site for chemical ligation to introduce "warheads" (electrophiles) or P' residues.

  • 3-Oxo Group: Mimics the carbonyl of the peptide backbone, capable of hydrogen bonding with the enzyme's active site residues.

Mechanism of Action

When derivatized, compounds based on Scaffold-A typically act as competitive reversible inhibitors .[1] By occupying the active site cleft, they prevent the natural substrate from accessing the catalytic triad.

Experimental Workflow: From Scaffold to Lead

The following diagram illustrates the logical flow from the raw scaffold to a validated enzyme inhibitor.

ScaffoldWorkflowcluster_legendWorkflow StagesScaffoldScaffold-A(Carboxylic Acid Core)CouplingAmide Coupling(EDC/HOAt or HATU)Scaffold->Coupling + Amines (R-NH2)LibraryDiketopiperazine/PeptidomimeticLibrary GenerationCoupling->LibraryScreeningEnzyme Assay(FRET/Chromogenic)Library->Screening High ThroughputHitValidated Hit(IC50 < 1 µM)Screening->Hit SAR Analysis

Figure 1: Workflow for converting the piperazinone acetic acid scaffold into a functional enzyme inhibitor library.

Protocol 1: Chemical Derivatization (Library Synthesis)

Objective: To couple diverse amines to the acetic acid tail of Scaffold-A, creating a library of potential inhibitors.

Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Agents: HATU (1.2 equiv) or EDC[1]·HCl/HOAt.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).[1]

  • Amines: Diverse set (aromatic, aliphatic, basic) to probe the S' subsites.

  • Solvent: Anhydrous DMF or DCM.[1]

Procedure
  • Activation: Dissolve Scaffold-A (0.1 mmol) in anhydrous DMF (1 mL). Add DIPEA (0.3 mmol) and HATU (0.12 mmol). Stir at room temperature for 15 minutes to form the activated ester.

  • Coupling: Add the specific amine (R-NH

    
    , 0.12 mmol) to the reaction mixture.
    
  • Incubation: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS for the disappearance of the starting acid (

    
     or 
    
    
    peaks).
  • Work-up: Dilute with Ethyl Acetate (10 mL). Wash sequentially with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO

    
    , and brine.[1]
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate. Purify via preparative HPLC if library purity <90%.[1]
    

Critical Note: The 3-methylbenzyl group is lipophilic.[1] Ensure the final derivatives are dissolved in DMSO for biological assays to prevent precipitation.

Protocol 2: Enzyme Inhibition Assay (FRET-Based)

Objective: To determine the


Assay Principle

This protocol uses a FRET (Fluorescence Resonance Energy Transfer) peptide substrate.[1] The substrate contains a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL). When the enzyme cleaves the peptide, the fluorophore is released from the quencher, resulting in a fluorescence signal.

Materials
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT (freshly added).[1]

  • Enzyme: Target Protease (final conc. 1–10 nM).[1]

  • Substrate: FRET peptide specific to the protease (e.g., DABCYL-GABA-Substrate-EDANS).[1]

  • Inhibitor: Scaffold-A derivatives (prepared in 100% DMSO).[1]

  • Plate: 384-well black, flat-bottom microplate.[1]

Step-by-Step Procedure
  • Inhibitor Preparation: Prepare a 10-point serial dilution of the inhibitor in DMSO (range: 100

    
    M to 0.1 nM).[1]
    
  • Plate Loading:

    • Transfer 0.5

      
      L of inhibitor dilution to assay wells.
      
    • Positive Control: 0.5

      
      L DMSO + Enzyme.[1]
      
    • Negative Control: 0.5

      
      L DMSO + Buffer (No Enzyme).[1]
      
  • Enzyme Addition: Dilute the enzyme in Assay Buffer. Add 25

    
    L of enzyme solution to the wells.
    
    • Pre-incubation:[1] Incubate for 30 minutes at 25°C to allow inhibitor binding.[1]

  • Substrate Initiation: Dilute the FRET substrate to

    
     concentration.[1] Add 25 
    
    
    L to all wells to start the reaction.
  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader (Ex/Em: 340/490 nm for EDANS/DABCYL).[1] Read every 60 seconds for 30 minutes.

Data Analysis

1. Velocity Calculation: Calculate the initial velocity (

2. IC50 Determination: Fit the data to the 4-parameter logistic equation:

1

3. Ki Calculation (Cheng-Prusoff): For competitive inhibitors:

1
  • 
     = Substrate concentration used.[1]
    
  • 
     = Michaelis constant of the substrate (determined in a separate experiment).
    

Data Presentation & Interpretation

When reporting results for Scaffold-A derivatives, organize data to highlight Structure-Activity Relationships (SAR).[1]

Table 1: Example Data Layout for SAR Study

Compound IDR-Group (Amine)IC50 (nM)Ki (nM)LE (Ligand Efficiency)
Scaffold-A -OH (Parent Acid)>10,000N/DN/A
A-01 Benzylamine4502100.35
A-02 4-Fluorobenzylamine120550.42
A-03 Morpholine>5,000--

Interpretation Guide:

  • High Potency (Low Ki): Indicates the R-group successfully engages the S' subsites of the enzyme.

  • Flat SAR: If changing the R-group has no effect, the scaffold may be binding non-specifically (check for aggregation).

  • Scaffold-A Inactivity: The parent acid is often inactive because the free carboxylic acid is electrostatically repelled by the enzyme's active site or lacks the necessary reach; derivatization is required.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background Fluorescence Test compound autofluorescenceRun a "Compound Only" control (No Enzyme, No Substrate) to subtract background.
Steep Hill Slope (> 2.0) Compound AggregationAdd 0.01% Triton X-100 to the buffer. Aggregators act as non-specific inhibitors.[1]
Insoluble Precipitate High Hydrophobicity of 3-methylbenzylLimit final DMSO concentration to 2-5%.[1] Ensure intermediate dilutions are in buffer/DMSO mix.[1]

References

  • Piperazinone Scaffolds in Medicinal Chemistry

    • Citation: Gante, J. (1994).[1] Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition, 33(17), 1699-1720.[1]

    • Relevance: Establishes the piperazinone core as a standard beta-turn mimetic.
    • Source:[1]

  • Protease Inhibition Design

    • Citation: Chen, J. J., et al. (2011).[1][2] 3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists.[1][2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3384-3389.[1][2]

    • Relevance: Demonstrates the specific utility of the 3-oxo-2-piperazinyl acetic acid scaffold in receptor antagonism and protease-adjacent fields.[1]

    • Source:[1]

  • Enzyme Assay Standards

    • Citation: Copeland, R. A. (2005).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.

    • Relevance: The definitive guide for calcul
    • Source:[1]

  • Sars-CoV-2 PLpro Inhibitors (Recent Application)

    • Citation: Fu, W., et al. (2021).[1] Structure-Based Design of Potent Peptidomimetic Inhibitors Covalently Targeting SARS-CoV-2 Papain-like Protease.[1][3] Journal of Medicinal Chemistry.

    • Relevance: Validates the use of constrained peptidomimetics in modern antiviral drug discovery.
    • Source:[1]

Troubleshooting & Optimization

overcoming solubility issues with 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Topic: Solubilization Strategies for 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid Ticket ID: CHEM-SOL-9942 Status: Open[1][2][3]

Executive Summary: The Zwitterion Trap

Welcome to the technical guide for This compound . Users frequently encounter solubility difficulties with this compound not because it is inherently hydrophobic, but because it behaves as a zwitterion (an internal salt).[2][3][4]

Structurally, this molecule contains:

  • A Basic Tertiary Amine (N1 position, substituted with methylbenzyl).[2][3][4]

  • An Acidic Carboxylic Acid (on the acetic acid tail).[2][3][4]

  • A Neutral Lactam (3-oxo group, reducing the basicity of N4).[2][3][4]

The Problem: At neutral pH (pH 5–7), the molecule exists primarily in its zwitterionic form (


).[1][2][3][4] In this state, the net charge is zero, and the crystal lattice energy is at its peak, causing the compound to precipitate or refuse to dissolve.[4]

The Solution: You must move the pH away from the isoelectric point (pI) to generate a net charge (either cationic or anionic) or disrupt the lattice with cosolvents.[4]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyValue (Estimated)Relevance to Solubility
Molecular Weight ~262.3 g/mol Small molecule; kinetics should be fast once solvated.[1][2][3][4]
pKa (Acid) ~4.0 – 5.0Below pH 4, the acid is protonated (neutral).[2][3][4]
pKa (Base) ~7.5 – 8.5Below pH 7.5, the N1 amine is protonated (cationic).[2][3][4]
Isoelectric Point (pI) ~6.0 – 6.5DANGER ZONE: Solubility is lowest here.[2][3][4]
LogP ~0.5 to 1.5Moderately lipophilic due to the benzyl ring.[4]

Decision Tree: Choosing Your Solvent System

Use the following logic flow to determine the best solubilization method for your specific application.

SolubilityLogic Start Start: Solid Powder AppType Application Type? Start->AppType ChemSynth Chemical Synthesis AppType->ChemSynth Reactions BioAssay Biological Assay (Cell/Animal) AppType->BioAssay Screening MethodA Method A: Alkaline Shift (0.1M NaOH / Carbonate) ChemSynth->MethodA If Base Stable MethodC Method C: Acidic Shift (0.1M Acetic Acid) ChemSynth->MethodC If Acid Stable SolventChoice Can you use DMSO? BioAssay->SolventChoice SolventChoice->MethodA No (Aqueous only) MethodB Method B: DMSO Stock (Dilute into Buffer) SolventChoice->MethodB Yes (<1% final v/v)

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Protocol A: The Alkaline Shift (Preferred for Aqueous Stocks)[3][4]

This method converts the carboxylic acid into a carboxylate salt (


), which is highly water-soluble.[1][2][3][4]

Why this works: At pH > 9, the amine is deprotonated (neutral) and the acid is deprotonated (anionic).[3][4] The molecule becomes a soluble anion.[2][4]

Step-by-Step:

  • Calculate: Determine the molarity required. For a 10 mM stock of a ~262 mg/mol compound, weigh 2.62 mg.[3][4]

  • Vehicle Prep: Prepare 0.05 M NaOH or 0.1 M Sodium Carbonate (Na2CO3) .[2][3][4]

    • Note: Do not use PBS yet.[2][3][4] PBS buffers to pH 7.4, which is too close to the pI.[3][4]

  • Dissolution: Add the alkaline vehicle to the powder. Vortex for 30 seconds.[2][3][4] The solution should become clear rapidly.

  • Back-Titration (Optional): If the high pH is toxic to your system, dilute this stock 1:10 or 1:100 into your assay buffer (e.g., PBS).[2][3][4]

    • Warning: Watch for precipitation upon dilution.[2][3][4] If it crashes out, your final concentration is too high for pH 7.4.[3][4]

Protocol B: The DMSO "Push" (Standard for Bioassays)[3][4]

Dimethyl sulfoxide (DMSO) disrupts the crystal lattice effectively and is miscible with water.[2][4]

Step-by-Step:

  • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to a high concentration (e.g., 50 mM or 100 mM).

    • Tip: If it is stubborn, warm the DMSO to 37°C in a water bath.[3][4]

  • Serial Dilution:

    • Do NOT pipette DMSO stock directly into a large volume of static media.[2][3][4] This creates a local concentration spike that causes precipitation.[2][3][4]

    • DO use an intermediate dilution step or vortex the media while adding the DMSO stock dropwise.[4]

  • Final Concentration: Ensure the final DMSO concentration in your assay is <0.5% (v/v) to avoid cytotoxicity.[2][3][4]

Troubleshooting & FAQs

Q1: I dissolved it in DMSO, but when I added it to my cell culture media (pH 7.4), it turned cloudy. Why? A: You hit the "Zwitterion Trap."[2][4] When you dilute the DMSO stock into pH 7.4 media, the pH shifts from the DMSO environment to neutral aqueous.[4] The molecule gains a proton on the amine and loses one on the acid, becoming zwitterionic (net charge 0).[4]

  • Fix: Lower the final concentration.

  • Fix: Pre-complex with 2 equivalents of Hydroxypropyl-β-Cyclodextrin (HPβCD) in the media before adding the compound.

Q2: Can I use acid (HCl) to dissolve it? A: Yes, but be careful. At pH < 3, the amine is protonated (


) and the acid is protonated (

).[3][4] The molecule is cationic and soluble.[4] However, many biological assays cannot tolerate low pH stocks.[3][4] If you neutralize an acidic stock with NaOH, you will pass through pH 6 (the pI) and it may precipitate again.[3][4]

Q3: Is the compound stable in solution? A:

  • In DMSO: Stable at -20°C for months.

  • In Aqueous Base (Protocol A): The amide (lactam) bond in the piperazinone ring is susceptible to hydrolysis at very high pH (>11) or elevated temperatures.[2][4] Use mild bases (Carbonate/Bicarbonate) and use fresh.[2][3][4]

  • In Aqueous Acid: Generally stable at room temperature for short periods.[2][3][4]

Advanced Workflow: Avoiding Precipitation in Assays

If you observe precipitation during serial dilutions, follow this workflow to maintain solubility.

SerialDilution Stock 100 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Mix vigorously) Precip PRECIPITATION RISK (Direct addition) Stock->Precip Direct 1:100 Addition Final Assay Plate (1% DMSO in Media) Inter->Final 1:10 Dilution Precip->Final Inaccurate Data

Figure 2: Recommended dilution workflow to prevent "crashing out" due to rapid polarity shifts.

References

  • Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State.[3][4] Wiley-Interscience.[1][2][3][4][5] (Detailed mechanisms of zwitterion solubility profiles).

  • Bergström, C. A., et al. (2016).[2][3][4][6] "Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows." International Journal of Pharmaceutics, 540(1-2).[1][2][3][4] Link

  • PubChem Compound Summary. (2024). 2-(3-oxo-2-piperazinyl)acetic acid derivatives.[1][2][3][4] National Library of Medicine.[2][3][4] Link

  • Varela, J., et al. (2012).[2][3][4] "Piperazine amides with desirable solubility...: Synthesis and evaluation." Bioorganic & Medicinal Chemistry. (Provides context on piperazine amide solubility). Link

Sources

Technical Support Center: Stability & Handling of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

[1][2]

Document ID: TS-PIP-042 Last Updated: 2025-05-12 Applicable For: Lead Optimization, Peptidomimetic Synthesis, Pharmacokinetic Profiling.[1][2]

Executive Summary

This guide addresses the physicochemical stability and handling of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid .[1][2] As a piperazinone derivative featuring both a lactam (cyclic amide) and a free carboxylic acid, this molecule exhibits complex zwitterionic behavior that frequently leads to precipitation in neutral aqueous buffers.[2]

Key Technical Alert: The primary failure mode for this compound in solution is not chemical degradation, but isoelectric precipitation and oxidative instability of the benzylic position under light exposure.

Module 1: Solubility & Solution Preparation

The Core Challenge: Zwitterionic Precipitation

Users frequently report that the compound dissolves in DMSO but precipitates immediately upon dilution into PBS (pH 7.4).

The Mechanism: This molecule contains:

  • N1-Tertiary Amine: Basic (approx.[1][2] pKa ~7.5 - 8.5).[1][2]

  • Carboxylic Acid Tail: Acidic (approx.[2] pKa ~3.5 - 4.5).[1][2]

  • N4-Lactam: Neutral (Non-basic).[1][2][3]

At neutral pH (pH 6–8), the molecule exists largely as a Zwitterion (Deprotonated carboxylate


2
Troubleshooting Protocol: Solubilization Decision Tree

SolubilityLogicStartStart: Solid CompoundStep1Step 1: Dissolve in DMSO(Stock: 10-50 mM)Start->Step1TargetTarget Application?BioAssayBiological Assay(pH 7.4 required)Target->BioAssayChemSynthChemical Synthesis(pH flexible)Target->ChemSynthStep2Step 2: Dilution StrategyBioAssay->Step2SolnASolution A (Acidic):Dilute into 0.1M Acetic Acid(Forms Cationic Salt -> Soluble)ChemSynth->SolnAPreferredSolnBSolution B (Basic):Dilute into 50mM Tris/Glycine (pH > 8.5)(Forms Anionic Salt -> Soluble)ChemSynth->SolnBStep1->TargetPrecipRisk: Precipitation at >1% DMSOStep2->PrecipDiluting directlyinto PBSStep2->SolnBAdjust pH > 8.0if assay tolerates

Figure 1: Decision logic for solubilizing zwitterionic piperazinone derivatives. Avoid the "Isoelectric Trap" (pH 5-7).[1][2]

Best Practice for Stock Solutions
ParameterRecommendationScientific Rationale
Solvent DMSO (Anhydrous)Prevents hydrolysis; disrupts intermolecular H-bonding.[1][2]
Concentration 10–20 mM Avoids saturation limits upon freeze-thaw.[1][2]
Storage Temp -20°C Kinetic inhibition of benzylic oxidation.[1][2]
Additives None in stockAcid/Base additives in DMSO can accelerate degradation.[2]

Module 2: Chemical Stability Profile

Hydrolytic Stability (Lactam Ring)

The 3-oxopiperazine ring is a cyclic amide (lactam).[2] While generally stable, it is susceptible to ring-opening hydrolysis under extreme conditions.[1][2]

  • Acidic Conditions (pH < 2): STABLE (Short term). The protonation of the amine stabilizes the ring against nucleophilic attack.

  • Basic Conditions (pH > 10): UNSTABLE . Hydroxide ions (

    
    ) attack the carbonyl carbon, leading to ring opening and formation of the linear amino-diacid derivative.[2]
    
  • Neutral (pH 7): STABLE (Kinetically).[2]

Oxidative Instability (The "3-Methylbenzyl" Risk)

The 3-methylbenzyl group attached to N1 is the "Achilles' heel" of this molecule.[1][2]

  • Mechanism: The benzylic position (adjacent to the aromatic ring) is prone to radical autoxidation, especially the 3-methyl substituent. Over time, this methyl group can oxidize to a hydroxymethyl or carboxylic acid derivative, or the N-benzyl bond can undergo oxidative cleavage (N-dealkylation).[1][2]

  • Symptom: Appearance of a "front" peak in HPLC (more polar N-oxide or cleavage product) or a "tail" peak (aldehyde formation).[1][2]

Degradation Pathway Visualization

DegradationParentParent Compound(Piperazinone)HydrolysisOpen ChainAmino AcidParent->HydrolysispH > 10(Base Hydrolysis)Oxidation1BenzylicAlcohol/AldehydeParent->Oxidation1O2 / Light(Radical Attack)Oxidation2N-Dealkylation(Loss of Benzyl)Parent->Oxidation2Metabolic/EnzymaticMimicry

Figure 2: Primary degradation pathways.[1][2] Note that oxidative damage is irreversible.[1]

Module 3: Analytical Troubleshooting (FAQ)

Q1: "I see a split peak in my LC-MS chromatogram. Is the compound degrading?"

Diagnosis: Likely NOT degradation. Explanation: Piperazinone derivatives often exist as rotamers due to restricted rotation around the amide bond or steric hindrance from the bulky benzyl group. Test: Run the HPLC column at 45°C or 50°C . If the peaks coalesce into a single sharp peak, it is a rotameric effect, not impurity.

Q2: "The compound turned yellow in solution overnight."

Diagnosis: Oxidation (Benzylic radical formation).[2] Cause: Exposure to light and oxygen in a transparent vial.[2] Fix:

  • Always use Amber Glass Vials .

  • Purge stock solutions with Nitrogen or Argon before sealing.[2]

  • Add 0.1% BHT (Butylated hydroxytoluene) if the assay permits antioxidants.[2]

Q3: "My calculated mass is M+1, but I see M+23 and M+45."

Diagnosis: Salt Adducts . Explanation: The carboxylic acid moiety avidly chelates Sodium (Na+, +22 Da) and Potassium (K+, +38 Da) from glass or buffers.[2] Fix: Use high-purity LC-MS grade solvents and consider adding 0.1% Formic Acid to the mobile phase to force the

12

Experimental Protocol: Forced Degradation Check

Use this protocol to validate the stability of your specific batch.

  • Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

  • Stress Conditions:

    • Acid: Add 0.1M HCl (Wait 2 hours at RT).

    • Base: Add 0.1M NaOH (Wait 2 hours at RT).

    • Oxidation: Add 3% H2O2 (Wait 2 hours at RT).[2]

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5%->95% ACN).

  • Acceptance Criteria:

    • Acid/Base samples should show >95% parent peak retention (Piperazinones are relatively robust).[2]

    • Peroxide sample will likely show significant degradation (Benzylic oxidation).[2] This confirms the need for air-tight storage. [1][2]

References

  • Piperazine Chemistry & Stability

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for Piperazine-1-yl-acetic acid.[1][2] Retrieved from [Link][2]

  • Amide/Lactam Hydrolysis Mechanisms

    • Bain, J. P., & Pollard, C. B. (1939).[2][3] Derivatives of Piperazine.[3][4][5][6][7][8][9][10][11][12] Synthesis and Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link][2]

  • Oxidative Degradation of Amines

    • Rochelle, G. T. (2012).[2][13] Thermal and Oxidative Degradation of Piperazine and its Analogs (Carbon Capture Context). ResearchGate.[2] Retrieved from [Link]

  • General Stability Guidelines

    • ICH Harmonised Tripartite Guideline.[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2] Retrieved from [Link]

Technical Support Center: Purification of Piperazinyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Zwitterionic & Polarity Challenges in Piperazinyl Acetic Acid Isolation

Introduction: The Zwitterion Trap

Welcome to the technical support hub for piperazinyl acetic acid derivatives. If you are here, you are likely facing a specific set of symptoms: your product is stuck in the aqueous phase, your HPLC peaks are tailing severely, or you cannot separate the mono-substituted product from the di-substituted byproduct.

These molecules present a unique "Zwitterion Trap." With a basic piperazine nitrogen (


) and an acidic carboxyl group (

), these derivatives exist as highly polar zwitterions at neutral pH. Standard organic workups often fail because the molecule prefers water over dichloromethane or ethyl acetate.

This guide abandons generic advice in favor of chemically grounded troubleshooting protocols.

Module 1: Isolation & Extraction Troubleshooting

Symptom: "I extracted the reaction mixture with DCM/EtOAc three times, but my product is still in the water layer."

The Root Cause: Isoelectric Solubility

At neutral pH, your molecule is likely in its zwitterionic form (


), which has maximum water solubility and minimum organic solubility. To extract it, you must force it into a single charge state or exploit the "Isoelectric Point Precipitation" window.
Protocol A: The pH-Switch Extraction (For Lipophilic Derivatives)

Best for derivatives with large lipophilic side chains (e.g., Cetirizine analogs).

  • Acidify: Adjust aqueous layer to pH 2.0 using 1N HCl. (Protonates all nitrogens; Carboxyl is neutral).

  • Wash: Wash with EtOAc to remove non-basic impurities. Discard organic layer.

  • Basify (The Critical Step): Adjust aqueous layer to pH 4.5–5.0 (Isoelectric region) or pH 9.0–10.0 (Anionic form, depending on lipophilicity).

    • Note: For many piperazine acetic acids, pH 4.5 is the "crash out" point where the zwitterion precipitates.

  • Extract: Use n-Butanol or DCM:Isopropanol (3:1) . Pure DCM is often too non-polar.

  • Dry: Lyophilization is often superior to rotary evaporation for removing n-Butanol.

Protocol B: The Resin Catch-and-Release (For Highly Polar Derivatives)

Best for small derivatives (e.g., 2-(piperazin-1-yl)acetic acid) that are water-soluble at all pHs.

  • Load: Pass the aqueous reaction mixture through a Strong Cation Exchange (SCX) column (e.g., Amberlite IR-120 or Dowex 50W).

    • Mechanism:[1][2][3][4] The basic piperazine binds to the sulfonic acid resin.

  • Wash: Flush with water/methanol to remove non-basic impurities and inorganic salts.

  • Elute: Release the product using 2M Ammonia in Methanol .

    • Mechanism:[1][2][3][4] Ammonia displaces the piperazine from the resin.

  • Finish: Evaporate the methanolic ammonia to yield the free base zwitterion.

Visualizing the Workup Logic

WorkupLogic Start Crude Aqueous Mixture CheckLip Is the R-group Lipophilic? Start->CheckLip LipYes Yes (e.g., Cetirizine) CheckLip->LipYes Yes LipNo No (Small Molecule) CheckLip->LipNo No Precip Adjust to pI (pH ~4.5-5.5) Check for Precipitation LipYes->Precip Resin Load onto SCX Resin (Strong Cation Exchange) LipNo->Resin Extract Extract with DCM:IPA (3:1) or n-Butanol Precip->Extract If no precip Elute Elute with 2M NH3 in MeOH Resin->Elute

Figure 1: Decision tree for isolating zwitterionic piperazine derivatives based on lipophilicity.

Module 2: Chromatographic Purification (HPLC/Prep)

Symptom: "My peak shape is terrible (tailing), and the retention time is unstable."

The Root Cause: Silanol Interactions

The secondary/tertiary amines in the piperazine ring interact strongly with residual silanols on standard C18 silica columns, causing severe tailing. Furthermore, the zwitterionic nature means retention is highly sensitive to mobile phase pH.

Solution 1: The HILIC Switch (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar zwitterions. It uses a polar stationary phase (Silica or Amide) and a high-organic mobile phase.

  • Column: Ethylene Bridged Hybrid (BEH) Amide or HILIC Silica.

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[5]

  • Gradient: Start high organic (95% B)

    
     lower organic (60% B).
    
  • Why it works: The water-rich layer on the silica surface retains the polar zwitterion, while the ACN bulk phase elutes it.

Solution 2: "Ion-Pairing" C18 (If HILIC is unavailable)

If you must use Reverse Phase (C18), you cannot use a simple water/methanol gradient.

  • Additive: Add 0.1% Heptafluorobutyric Acid (HFBA) or 5mM Sodium Octanesulfonate to the aqueous phase.

  • Mechanism: The ion-pairing agent masks the positive charge on the piperazine nitrogen, making the molecule "pseudo-lipophilic" so it sticks to the C18 chain.

  • Warning: Ion-pairing agents stick to columns permanently. Dedicate a specific column to this method.

Comparison of Methods
FeatureReverse Phase (Standard)Reverse Phase (Ion-Pair)HILIC (Recommended)
Peak Shape Poor (Tailing)GoodExcellent (Sharp)
Retention Weak (Elutes in void)StrongStrong
Mass Spec CompatibleIncompatible (Non-volatile salts)Highly Compatible
Solubility Sample often crashes in MPSample solubleSample soluble

Module 3: Impurity Management (Excess Piperazine)

Symptom: "I have excess piperazine in my crude mixture that co-crystallizes with my product."

The Challenge

Piperazine is a solid with similar solubility properties to your product.[6] In substitution reactions (e.g., reacting piperazine with chloroacetic acid), a large excess of piperazine is often used to prevent di-substitution, leaving you with a cleanup problem.

Troubleshooting Protocol

Method A: The "Bis-Selectivity" Wash (For Solid Products) If your product is a solid precipitate:

  • Filter the crude solid.[7]

  • Wash the cake with cold water adjusted to pH 8.5 .

  • Reasoning: At pH 8.5, free piperazine is highly water-soluble. Many zwitterionic derivatives are less soluble at this pH (near their pI) and will remain on the filter.

Method B: High-Vacuum Sublimation

  • Applicability: Piperazine has a relatively high vapor pressure compared to the salt/zwitterion derivative.

  • Step: Subject the crude dried solid to high vacuum (<1 mbar) at 40–50°C.

  • Result: Free piperazine can sublime onto the cold finger/trap, leaving the non-volatile zwitterionic product behind.

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel Chromatography (Normal Phase) for purification? A: generally, No. Piperazine derivatives will streak irreversibly on standard silica gel due to strong amine-silanol bonding. If you must use normal phase, you must treat the silica with 1-2% Triethylamine (TEA) in the mobile phase to "cap" the active sites, or use "Amine-functionalized" silica cartridges.

Q: Why does my product turn yellow/brown during drying? A: Piperazine derivatives are prone to N-oxidation or ring-opening if heated in the presence of strong acids or oxidizers. Avoid heating above 50°C during rotary evaporation. Always dry under inert atmosphere (Nitrogen/Argon) if possible.

Q: I see a "double peak" in HPLC, but the Mass Spec is identical for both. A: You are likely seeing pH-dependent conformers or protonation states separating on the column. Ensure your mobile phase buffer capacity is high enough (e.g., increase from 10mM to 25mM buffer) to lock the molecule into a single ionization state.

References

  • Purification of Cetirizine Hydrochloride. (Patent CN104045607A). Describes the pH-swing extraction method (pH 7.5-8.5 to pH 6.0-7.0) for isolating piperazinyl acetic acid derivatives.[7][8]

  • HILIC Separations: A Guide to Polar Compound Retention. Thermo Fisher Scientific Technical Guide. Explains the mechanism of water-layer retention for polar amines.

  • Separation of Piperazine from Reaction Mixtures. (Patent US2919275A). Details the use of acetic acid precipitation and solubility differences to isolate piperazine rings.

  • Modernization of USP Impurity Methods for Cetirizine. Waters Corporation Application Note. Validates the switch from C18 to HILIC columns for superior peak shape and speed.

Sources

Technical Support Center: Purity Optimization for 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. This guide is designed for process chemists and researchers encountering purity bottlenecks with 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS: 1023919-68-7).[1] Unlike generic purification protocols, the strategies below address the specific physicochemical challenges posed by this molecule’s amphoteric (zwitterionic) nature and lipophilic 3-methylbenzyl moiety.

Module 1: The Chemical Profile & Impurity Landscape[1][2]

Q: Why is this molecule difficult to purify using standard silica flash chromatography?

A: The difficulty arises from its zwitterionic character and the competing polarities of its functional groups.

  • The Trap: The molecule contains a basic tertiary amine (N1-position) and an acidic carboxylic acid tail.[1] On standard silica gel, the basic amine interacts strongly with silanols, causing severe tailing and yield loss.

  • The Solution: You must treat this not just as an organic intermediate, but as an amino-acid-like scaffold.[1] Purity is best achieved by exploiting its Isoelectric Point (pI) rather than relying solely on polarity.[1]

Physicochemical Profile:

Property Value (Est.) Implication for Purification
pKa (Acid) ~3.8 - 4.2 Soluble in basic aqueous solutions (as carboxylate).[1]
pKa (Base) ~7.5 - 8.5 Soluble in acidic aqueous solutions (as ammonium).[1]
LogP ~1.5 - 2.0 Moderately lipophilic due to the 3-methylbenzyl group; prone to "oiling out."[1]

| Solubility | pH-dependent | Least soluble at pH ≈ 6.0–6.5 (Isoelectric Point).[1] |

Common Impurities:

  • 3-Methylbenzyl halides: Unreacted starting material (highly lipophilic).[1]

  • Regioisomers: Isomers where the acetic acid or benzyl group is misplaced during cyclization.

  • Hydrolysis Byproducts: Ring-opening of the lactam (3-oxo group) under harsh acidic/basic conditions.[1]

Module 2: Troubleshooting Recrystallization (Method A)

Q: "My product is oiling out instead of crystallizing. How do I fix this?"

A: "Oiling out" occurs because the hydrophobic 3-methylbenzyl group lowers the melting point in the presence of solvent impurities.[1] You need a controlled anti-solvent addition method.[1]

Protocol: The "Dual-Solvent" Switch

  • Primary Solvent: Isopropanol (IPA) or Ethanol (dissolves the lipophilic benzyl group).

  • Anti-Solvent: n-Heptane (forces the polar amide/acid core to organize).[1]

Step-by-Step Guide:

  • Dissolution: Dissolve crude material in minimal boiling IPA (approx. 5-7 mL per gram).

  • Seeding: Cool to 40°C. If available, add a seed crystal. If not, scratch the flask wall.

  • Addition: Add n-Heptane dropwise until a persistent cloudiness appears (approx. ratio 1:2 IPA:Heptane).[1]

  • Cooling: Do not snap-cool. Cool slowly to room temperature (10°C/hour) to allow the lattice to reject impurities.

  • Recovery: Filter and wash with 10% IPA in Heptane.

Critical Check: If the oil persists, your crude purity is likely <85%. Switch to Method B (Acid-Base Extraction) first to remove gross impurities.[1]

Module 3: Acid-Base Extraction Optimization (Method B)

Q: "I have low recovery after extraction. Where is my product going?"

A: You likely washed it away during the aqueous workup. Because the molecule is amphoteric, it can dissolve in both acidic and basic water. You must perform a pH-Swing Purification .[1]

The Logic:

  • pH > 10: Molecule is Anionic (R-COO⁻).[1] Soluble in water; impurities (benzyl halides) stay in organic.[1]

  • pH < 2: Molecule is Cationic (R-NH⁺).[1] Soluble in water; neutral impurities stay in organic.

  • pH ~ 6 (pI): Molecule is Zwitterionic (Neutral).[1] Precipitates or extracts into organic (DCM/EtOAc).[1]

Workflow Visualization:

PurificationWorkflow Start Crude Mixture (Product + Impurities) Step1 Dissolve in DCM Add 1M NaOH (pH > 10) Start->Step1 Sep1 Phase Separation Step1->Sep1 Org1 Organic Phase (Contains Non-polar Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Contains Product as Carboxylate) Sep1->Aq1 Keep Step2 Acidify to pH 6.0 - 6.5 (Isoelectric Point) Aq1->Step2 Step3 Extract with EtOAc or Filter Precipitate Step2->Step3 Final Pure Zwitterion Step3->Final

Caption: Figure 1. pH-Swing purification strategy exploiting the zwitterionic nature of the piperazine acetic acid derivative.

Module 4: Chromatographic Resolution (Method C)

Q: "Regioisomers are co-eluting on HPLC. What mobile phase should I use?"

A: Standard gradients often fail because the carboxylic acid tail causes peak broadening. You must suppress ionization or use ion-pairing.[1]

Recommended HPLC Conditions:

ParameterRecommendationMechanism
Column C18 End-capped (e.g., Agilent Zorbax SB-C18)Prevents interaction with silanols.[1]
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)pH ~2: Protonates the amine and suppresses acid ionization, sharpening the peak.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.[1]
Gradient 5% B to 95% B over 20 minsThe 3-methylbenzyl group provides sufficient retention on C18.[1]
Wavelength 210 nm & 254 nm254 nm detects the benzyl ring; 210 nm detects the amide bond.

Warning: Do not use neutral pH buffers (like Ammonium Acetate) without testing, as the zwitterion may streak down the column.

Module 5: Frequently Asked Questions (FAQs)

Q: The product turned pink/brown during drying. Is it ruined? A: This indicates oxidation of the benzyl-amine position, likely accelerated by trace metal residues (if Pd/C was used in previous steps) or light exposure.

  • Fix: Re-dissolve in ethanol, treat with activated charcoal (5 wt%), filter through Celite, and recrystallize. Store under Nitrogen in amber vials.

Q: Can I use Flash Chromatography instead of Prep-HPLC? A: Yes, but you must modify the silica.

  • Standard Silica: Will bind the amine.

  • Modification: Add 1% Triethylamine (TEA) to your mobile phase to block silanol sites.[1] Alternatively, use "Amine-functionalized" silica cartridges.[1]

Q: How do I remove residual acetic acid? A: Because the molecule has a carboxylic acid, it can hydrogen-bond strongly with solvent acetic acid.[1]

  • Fix: Azeotropic distillation with Toluene (rotovap at 45°C) is the most effective way to break these hydrogen bonds and remove acetic acid traces.

References
  • Angene Chemical. (n.d.).[1][2] [1-(3-Methyl-benzyl)-3-oxo-piperazin-2-yl]-acetic acid Properties and Safety. Retrieved January 29, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 650402, Piperazin-1-yl-acetic acid. Retrieved January 29, 2026, from [Link]

  • Han, S., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Journal of Organic Chemistry. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Storage & Handling of Piperazinyl-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid .[1] It is designed to provide autonomous, scientifically grounded troubleshooting and storage protocols for researchers handling this specific pharmaceutical intermediate.

Compound: this compound CAS Registry Number: 1023919-68-7 (Analogous reference) Chemical Class: Piperazinone / Amino Acid Derivative[1]

Core Storage Specifications (The "Golden Standard")

This compound exhibits zwitterionic character (containing both a basic tertiary amine at N1 and an acidic carboxylic acid tail) and a lactam core . These structural features dictate its sensitivity to moisture and oxidative stress.

ParameterSpecificationScientific Rationale
Primary Storage -20°C (Long-term) 2–8°C (Active Use < 3 months)Low temperature kinetically inhibits the oxidation of the electron-rich benzylic position and prevents amide hydrolysis.[1]
Atmosphere Inert Gas (Argon/Nitrogen) The N1-tertiary amine is susceptible to N-oxidation; the benzylic carbon is prone to radical autoxidation.[1]
Humidity Control Desiccator Required (<30% RH) As a likely zwitterion, the lattice energy is high, but the compound is hygroscopic . Moisture uptake catalyzes hydrolysis and causes "caking."
Container Amber Glass or Foil-WrappedProtects against photo-initiated radical formation at the benzylic site.[1]

Critical Handling Protocols

Protocol A: The "Warm-Up" Rule (Prevention of Deliquescence)

Issue: Users frequently report the powder becoming sticky or turning into a gum upon opening the vial. Cause: Condensation. Opening a -20°C vial in ambient air causes immediate water condensation on the hygroscopic solid, initiating partial dissolution and degradation.

Step-by-Step Procedure:

  • Remove the vial from the freezer (-20°C).

  • Place the sealed vial in a desiccator cabinet at room temperature.

  • Wait 45–60 minutes. Do not touch the cap.

  • Verify the vial is at ambient temperature by touch (it should not feel cold).

  • Open the vial only inside a fume hood or glovebox.

  • Flush the headspace with Argon/Nitrogen before re-sealing.

Protocol B: Solubilization & Stock Solution Management

Issue: Poor solubility in neutral water; precipitation in biological buffers. Mechanism: The compound exists as a zwitterion. Its solubility is pH-dependent.[1] At neutral pH (near its isoelectric point), solubility is lowest.

Recommended Solvent System:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions (up to 50 mM).

  • Aqueous Dilution: Dissolve in DMSO first, then dilute into buffer. Ensure final DMSO concentration is <0.1% for cell assays.

  • pH Adjustment: If aqueous solubility is strictly required without organic co-solvents, adjust pH to >8.0 (using NaOH) or <4.0 (using HCl) to break the zwitterionic lattice, though extreme pH may accelerate hydrolysis over time.

Troubleshooting Guide (FAQ)

Q1: The powder has turned from white/off-white to a faint yellow. Is it still usable?

  • Diagnosis: This indicates early-stage Benzylic Oxidation .[1] The methylene group bridging the piperazine and the toluene ring is susceptible to radical attack, forming a benzoyl impurity.

  • Action:

    • Mild Yellowing: Likely >95% pure.[2] Verify with LC-MS. If the molecular ion (M+) is dominant, it is usable for non-critical screening.

    • Dark Orange/Brown: Discard. Significant degradation has occurred, likely accompanied by ring-opening hydrolysis.

Q2: I see an extra peak in my LC-MS at M+18. What is this?

  • Diagnosis: This is the Hydrolysis Product . The lactam ring (3-oxo group) has opened due to moisture exposure, or the ester (if using an ester precursor) has hydrolyzed.

  • Action: This is irreversible. Ensure future batches are stored under Argon.

Q3: Can I store the compound dissolved in DMSO at -20°C?

  • Answer: Yes, but with caveats. DMSO is hygroscopic.

  • Protocol: Use anhydrous DMSO. Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Repeated thawing introduces atmospheric water into the DMSO, accelerating hydrolysis of the compound.

Mechanistic Visualization

The following diagrams illustrate the degradation pathways and the logic behind the storage workflow.

Diagram 1: Degradation Pathways

This diagram visualizes why moisture and air are the enemies of this specific molecule.

DegradationPathways Compound Target Compound (Piperazinyl-Acetic Acid) Hydrolysis Lactam Hydrolysis (Ring Opening) Compound->Hydrolysis + Moisture (Acid/Base Catalysis) Oxidation Benzylic Oxidation (Formation of Benzoyl) Compound->Oxidation + Air/Light (Radical Mechanism) Zwitterion Zwitterionic Aggregation (Solubility Loss) Compound->Zwitterion Neutral pH (Isoelectric Point) Moisture Moisture (H2O) Moisture->Hydrolysis Oxygen Oxygen (O2) / Light Oxygen->Oxidation

Caption: Degradation logic showing susceptibility of the lactam ring to moisture and the benzylic position to oxidation.[1][3]

Diagram 2: Optimal Storage Workflow

A self-validating loop to ensure compound integrity upon arrival and use.[1]

StorageWorkflow Arrival Compound Arrival QC Initial QC (LC-MS/NMR) Verify Purity >98% Arrival->QC Aliquot Aliquot under Inert Gas (Avoid bulk freeze-thaw) QC->Aliquot Freeze Store at -20°C (Desiccated Container) Aliquot->Freeze Use Experiment Required Freeze->Use Retrieve WarmUp Equilibrate to RT (Sealed, 60 mins) Use->WarmUp CRITICAL STEP Solubilize Dissolve in Anhydrous DMSO WarmUp->Solubilize Solubilize->Use Dilute & Assay

Caption: Standard Operating Procedure (SOP) for handling to prevent condensation-induced degradation.

References & Authoritative Grounding

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 57957693, 2-(4-Methyl-2-oxopiperidin-1-yl)acetic acid. Retrieved January 29, 2026, from [Link]

  • Li, L., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Retrieved January 29, 2026, from [Link]

  • Angene Chemical . (n.d.). Product Data: [1-(3-METHYL-BENZYL)-3-OXO-PIPERAZIN-2-YL]-ACETIC ACID.[1][4] Retrieved January 29, 2026, from [Link]

Sources

preventing racemization during synthesis of chiral piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During Synthesis of Chiral Piperazines Ticket ID: #CP-SYNT-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Racemization Trap"

Welcome to the technical guide for chiral piperazine synthesis. If you are observing loss of optical purity (low ee%), the issue almost invariably lies in the Diketopiperazine (DKP) intermediate stage , not the final reduction.

Chiral piperazines are typically synthesized via the "Amino Acid Route":

  • Coupling of two amino acids (one or both chiral).

  • Cyclization to a 2,5-diketopiperazine (DKP).[1][2]

  • Reduction of the DKP to the piperazine.

The Problem: The


-protons in the DKP intermediate are significantly more acidic (

) than in open-chain amides due to the electron-withdrawing effects of the two carbonyls and the planar ring strain. Any exposure to excess base or prolonged thermal stress during cyclization will trigger enolization, destroying your stereocenter before you even reach the reduction step.

Module 1: The Critical Control Point (DKP Formation)

The Mechanism of Failure

Racemization occurs via base-catalyzed proton abstraction at the chiral center. This results in a planar enolate intermediate. When the proton returns, it lacks facial selectivity, resulting in a racemic mixture (or epimerization if another center exists).

racemization_mechanism cluster_0 The Danger Zone Start Chiral DKP (S-isomer) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (-H+) Base Base/Heat Base->Enolate Racemic Racemic Mixture (R/S) Enolate->Racemic Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed epimerization in diketopiperazines.

Protocol: The "Safe Cyclization" Method

To prevent this, you must avoid strong bases (like NaH or alkoxides) during the cyclization of the dipeptide ester.

Recommended Workflow: Acid-Catalyzed/Thermal Cyclization Target: Synthesis of (S)-2-methylpiperazine (from L-Alanine and Glycine).

  • Dipeptide Formation: Couple N-Boc-L-Ala-OH with Gly-OMe using standard EDC/HOBt conditions. (Boc protection prevents premature cyclization).

  • Deprotection (The Trigger): Remove the Boc group using TFA/DCM (1:1).

    • Checkpoint: Evaporate TFA completely. Residual acid is safe; residual base is fatal.

  • Cyclization (The Critical Step):

    • Do NOT use strong base to "kickstart" the reaction.

    • Method: Dissolve the dipeptide ester salt in 2-butanol or toluene .

    • Add a mild base (e.g.,

      
       or N-methylmorpholine) only to neutralize the TFA salt, bringing pH to ~7-8 (neutral).
      
    • Reflux for 12–24 hours. The thermal energy drives the intramolecular amine attack on the ester without generating a high concentration of enolate anions.

Expert Insight: If your substrate is highly sensitive, consider adding 2-hydroxypyridine (0.1 eq) as a bifunctional catalyst. It facilitates proton transfer during ring closure without requiring high pH.

Module 2: The Reduction Phase

Many chemists blame the harsh reduction conditions (LiAlH4, reflux) for racemization. This is usually incorrect. Once the DKP ring is formed, the


-proton is less acidic than the amide proton, but the primary risk here is solubility  and workup .
Reduction Protocol (LiAlH4)
  • Solvent: Use dry THF (Ether is often too low-boiling for DKP solubility).

  • Addition: Add DKP solid to a suspension of LiAlH4 (3-4 equivalents) in THF at 0°C.

    • Note: Do not add LAH to the DKP; the local heating can be detrimental.

  • Reflux: Heat to reflux.

    • Validation: Monitor consumption of the carbonyl peak via IR (1660 cm⁻¹) or disappearance of the amide signal in LCMS.

  • Quench (Fieser Method):

    • Cool to 0°C.

    • Add

      
       mL water (per 
      
      
      
      grams LAH).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Why? This creates a granular precipitate that is easy to filter, minimizing product entrapment and preventing the need for acidic workups that could affect purity.

Module 3: Troubleshooting & FAQs

Symptom vs. Solution Table
SymptomProbable CauseCorrective Action
Low ee% (<80%) Strong base used during DKP cyclization (e.g., NaH, NaOMe).Switch to thermal cyclization in 2-butanol or toluene/acetic acid (1%).
Low Yield (Reduction) Incomplete reduction of DKP.Increase LAH equivalents (to 4-6 eq) or switch to BH3·THF (gentler, often higher yield).
Epimerization of 2nd Center Thermodynamic equilibration of cis to trans isomer.Stop reaction immediately upon completion. Trans isomers are usually thermodynamically favored; kinetic control is required for cis.
Product is a Pyrazine Oxidation during workup or reaction.Degas solvents. Ensure inert atmosphere (

/Ar). Avoid Pd/C dehydrogenation conditions.
Frequently Asked Questions

Q: Can I use reductive amination (e.g., reacting a chiral diamine with glyoxal) to skip the DKP step? A: Yes, but it is risky. Glyoxal reactions often lead to complex oligomers or racemization via imine-enamine tautomerization. The DKP route is preferred for scalability, provided you control the cyclization pH.

Q: My DKP is insoluble in THF. How do I reduce it? A: This is common. You can use a Soxhlet extractor . Place the insoluble DKP in the thimble and refluxing THF/LAH in the flask. The DKP slowly dissolves and is immediately reduced. Alternatively, use Dioxane (higher boiling point) but watch for thermal degradation.

Q: How do I prove my ee%? Standard C18 columns aren't working. A: Chiral piperazines are polar and basic. Standard columns fail.

  • Recommended Column: Chiralpak IC or IG (immobilized phases tolerate amines better).

  • Mobile Phase: Hexane/EtOH/Diethylamine (DEA). The DEA (0.1%) is crucial to sharpen the peak of the basic amine.

  • Derivatization: If direct HPLC fails, derivatize with Mosher's Acid Chloride and run 1H-NMR or standard HPLC.

Module 4: Validated Workflow Diagram

safe_synthesis Step1 1. Coupling (Boc-AA + Gly-OMe) Step2 2. Deprotection (TFA/DCM) Step1->Step2 Decision Cyclization Method? Step2->Decision Path_Risk Basic (NaH/NaOMe) Decision->Path_Risk High pH Path_Safe Thermal/Neutral (2-BuOH, Reflux) Decision->Path_Safe pH 7-8 Result_Fail Racemized DKP Path_Risk->Result_Fail Result_Pass Pure Chiral DKP Path_Safe->Result_Pass Step4 3. Reduction (LAH/THF) Result_Pass->Step4 Final Chiral Piperazine (>98% ee) Step4->Final

Figure 2: Decision tree for preserving chirality during synthesis.

References

  • Mechanistic Insight on DKP Racemization

    • Koshizuka, M., et al. (2023).[1][3] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." Journal of Organic Chemistry.

    • Relevance: Establishes the sensitivity of the DKP ring to basic conditions and proposes catalytic altern
  • Reduction Protocols & Stability

    • Goolcharran, C., & Borchardt, R. T. (1998). "Kinetics and Mechanism of the Racemization of Amino Acids in Dipeptides and Diketopiperazines." Journal of Pharmaceutical Sciences.
    • Relevance: Defines the pH boundaries (pH 3-8) where DKPs remain optically stable.
  • Analytical Validation (Chiral HPLC)

    • RSC Analytical Methods. (2012). "Synthesis of chiral piperazin-2-ones... without loss of optical purity."
    • Relevance: Confirms that reduction (when done correctly) preserves the stereocenter established in the DKP phase.
  • General Piperazine Synthesis Review

    • "Synthesis of piperazines."[1][3][4][5][6][7] Organic Chemistry Portal.

    • Relevance: Provides a broad overview of alternative routes including reductive cycliz

Sources

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid interference in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Assay Interference in High-Throughput Screening (HTS)

Executive Summary

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (often found in screening libraries under various catalog IDs) is a piperazine-based scaffold common in small molecule libraries.[1][2] While it serves as a valuable starting point for medicinal chemistry (particularly for peptidomimetics), its physicochemical properties frequently induce false positives or false negatives in biological assays.

This guide addresses the three primary modes of interference associated with this specific pharmacophore: pH destabilization (due to the acetic acid tail), divalent cation chelation (due to the oxo-piperazine/acid motif), and colloidal aggregation .

Diagnostic Flowchart: Is Your Signal Real?

Before optimizing the compound, run this logic flow to determine if the observed activity is an artifact.

InterferenceDiagnosis Start Observed Inhibition/Activation with Compound CheckPH Step 1: Measure Assay pH (+/- Compound) Start->CheckPH PH_Change pH Shift > 0.2 units? CheckPH->PH_Change FixBuffer Action: Increase Buffer Strength (e.g., 100mM HEPES) or Adjust Stock pH PH_Change->FixBuffer Yes CheckAgg Step 2: Detergent Challenge (Add 0.01% Triton X-100) PH_Change->CheckAgg No FixBuffer->CheckAgg Retest Agg_Result Activity Lost with Detergent? CheckAgg->Agg_Result IsAggregator Conclusion: Colloidal Aggregator (False Positive) Agg_Result->IsAggregator Yes CheckChelation Step 3: Metal Supplementation (Add excess Zn2+/Mg2+) Agg_Result->CheckChelation No Chel_Result Activity Restored? CheckChelation->Chel_Result IsChelator Conclusion: Metal Chelation (Interference) Chel_Result->IsChelator Yes ValidHit Conclusion: Valid Hit (Proceed to SAR) Chel_Result->ValidHit No

Figure 1: Step-by-step triage workflow to identify false positives caused by physicochemical interference mechanisms.

Technical Troubleshooting Guide

Issue 1: "Global" Inhibition Across Unrelated Targets

Symptom: The compound inhibits kinases, proteases, and receptors with similar IC50 values (usually 1–10 µM), often with a steep Hill slope (>2.0). Root Cause: Colloidal Aggregation. The molecule contains a hydrophobic domain (3-methylbenzyl) and a polar head (acetic acid/piperazine).[1][2] At micromolar concentrations, this amphiphilic structure can form critical micelle-like aggregates that sequester enzymes non-specifically.[1][2]

Protocol: The Detergent Sensitivity Test

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.[2]

    • Buffer B: Standard Assay Buffer + 0.01% (v/v) freshly prepared Triton X-100 (or Tween-20).[1][2]

  • Run the dose-response curve for the compound in both buffers side-by-side.[1][2]

  • Analysis:

    • If IC50 shifts significantly (>10-fold) or inhibition disappears in Buffer B: False Positive (Aggregator).

    • If IC50 remains stable: True Binder.

Issue 2: Loss of Signal in Metal-Dependent Assays (Kinases/Metalloproteases)

Symptom: Inhibition is observed in Mg2+, Zn2+, or Ca2+ dependent assays, but the effect diminishes if the enzyme concentration is increased. Root Cause: Chelation. The 3-oxo-2-piperazinyl-acetic acid motif acts as a bidentate ligand.[1][2] The carbonyl oxygen (at position 3) and the carboxylate oxygen (on the acetic acid tail) can clamp onto divalent cations, stripping the enzyme of its necessary cofactor.

Protocol: The Cofactor Rescue Assay

  • Determine the IC50 of the compound under standard conditions (e.g., 1 mM MgCl2).

  • Repeat the assay with 10x cofactor concentration (e.g., 10 mM MgCl2).

  • Analysis:

    • If inhibition is reduced (IC50 increases) with higher metal concentration: Interference via Chelation. [1]

Issue 3: Inconsistent Data Between Runs (pH Drift)

Symptom: Assay results fluctuate depending on the "age" of the buffer or the specific batch of compound stock. Root Cause: Acidity (Carboxylic Acid Moiety). This compound is a free acid.[2] If dissolved in DMSO and added to a weak buffer (e.g., 10mM Phosphate) at high concentrations, it can lower the local pH below the enzyme's optimal catalytic range.

Protocol: The "Mock" pH Check

  • Prepare a "mock assay" volume (buffer + compound at highest screening concentration, e.g., 100 µM). Do not add enzyme.[2]

  • Use a micro-pH probe to measure the solution.[2]

  • Validation: The pH must remain within ±0.1 units of the vehicle control (DMSO only).

  • Fix: Increase buffer concentration to 50–100 mM HEPES or Tris .

Data Summary: Interference Profiles

FeatureMechanismAssay Types at RiskMitigation Strategy
Acetic Acid Tail pH reductionEnzymatic (pH sensitive), PPIsUse >50mM buffered solution; adjust stock pH to 7.[1][2]4.
Oxo-Piperazine Motif Metal ChelationKinases, Metalloproteases, PolymerasesCofactor titration; use EDTA-free controls.[1][2]
Amphiphilic Structure Colloidal AggregationAll protein-based assaysAdd 0.01% non-ionic detergent (Triton X-100).[1][2]
Benzyl Group UV AbsorbanceUV-readout assays (A280/A260)Use fluorescence or luminescence readouts instead.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound as a negative control? A: No. Due to its potential for non-specific aggregation and chelation, it is not a "clean" inactive compound. Use a structurally similar but functionally inert analog (e.g., a piperazine lacking the acid tail and benzyl group) for controls.

Q2: Why does the compound precipitate in my assay buffer? A: The compound has limited solubility in aqueous buffers at neutral pH due to the hydrophobic benzyl ring.

  • Troubleshooting: Ensure the final DMSO concentration is 1–2% (if the assay tolerates it). Sonicate the stock solution before dilution. If precipitation persists at >50 µM, you are likely operating above the solubility limit, which invalidates the IC50 data.

Q3: Is this a "PAINS" (Pan-Assay Interference) compound? A: While not always flagged by standard electronic PAINS filters (like the rhodanine filter), it behaves like a "nuisance" compound due to the aggregation-prone nature of the N-benzyl-piperazine-acid scaffold.[1][2] It should be treated with the same skepticism as classic PAINS until proven otherwise via the protocols above.

Q4: The Hill slope of my dose-response curve is 3.5. What does this mean? A: A Hill slope significantly greater than 1.0 (specifically >2.[2]0) is a hallmark of non-stoichiometric inhibition , often caused by colloidal aggregation or compound precipitation. This is a "red flag" that the inhibition is physical (coating the enzyme) rather than pharmacological (binding the active site).[2]

References

  • Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link][1]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

optimizing buffer conditions for 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (CAS: 1023919-68-7).[1][2]

This molecule presents a classic "zwitterionic challenge" in analytical chemistry: it possesses a basic tertiary amine (N1 position), a non-basic amide (lactam at C3), and an acidic carboxylic acid tail.[1][2] Optimizing buffer conditions is not merely about solubility; it is about controlling the ionization state to ensure chromatographic retention, peak symmetry, and chemical stability.[1][2]

Part 1: The Physicochemical Landscape

Before optimizing buffers, you must understand the "Why."[1][2] This molecule behaves differently across the pH scale due to its dual ionizable groups.[1][2]

pH ConditionState of N1 (Amine)State of COOH (Acid)Net ChargeBehavior
Acidic (pH < 2.5) Protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Protonated (

)
+1 High water solubility; Repelled by C18 columns (early elution).[2]
Isoelectric (pH ~4-6) Protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Deprotonated (

)
0 (Zwitterion) Minimum Solubility Risk. Potential precipitation.[2] Poor retention predictability.[1][2][3][4]
Basic (pH > 8.0) Neutral (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Deprotonated (

)
-1 Good solubility; Ionic repulsion with silica silanols (if unshielded).[2]
The "Isoelectric Trap"

The most common error with this compound is attempting to prepare stock solutions in neutral water (pH 7).[2] At this pH, the molecule exists largely as a zwitterion (inner salt), which often exhibits the lowest solubility and can lead to silent precipitation or "crashing out" upon injection into a mobile phase.[1][2]

Part 2: Solubility & Stock Preparation Protocols

Objective: Create a stable, high-concentration stock solution (1-10 mg/mL) that does not precipitate.

Protocol A: The Acidic Shift (Recommended for LC-MS)

This method forces the molecule into its cationic form (+1), ensuring high solubility and compatibility with standard 0.1% Formic Acid mobile phases.[2]

  • Weighing: Weigh the target amount of this compound.

  • Primary Solvent: Add DMSO (Dimethyl Sulfoxide) to 10% of the final volume.[2] Reason: Disrupts crystal lattice energy effectively.[1][2]

  • Diluent: Bring to volume with 0.1% Formic Acid in Water/Methanol (50:50) .

    • Critical Note: Do not use pure water.[1][2] The presence of methanol prevents hydrophobic association of the benzyl group, while the acid ensures N1 protonation.[1]

  • Sonication: Sonicate for 5 minutes at ambient temperature.

Protocol B: The Basic Shift (Alternative)

Use this only if your downstream application requires high pH (e.g., anion exchange chromatography).[2]

  • Primary Solvent: DMSO (10% volume).

  • Diluent: 10 mM Ammonium Bicarbonate (pH ~8.0).

Part 3: Chromatographic Buffer Optimization (HPLC/UPLC)

The primary challenge with piperazine-acetic acid derivatives is peak tailing (caused by the interaction of the positive N1 amine with residual silanols on the column) and retention loss (due to the molecule's polarity).[1]

Scenario 1: LC-MS Analysis (Volatile Buffers)
  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Why:

    • pH 3.0: Keeps the Carboxylic Acid largely protonated (neutral), increasing hydrophobicity and retention on C18.[1][2]

    • Ammonium Ions: Compete with the analyte's amine for residual silanol sites on the column, significantly reducing peak tailing.[1][2]

  • Column Choice: C18 with Polar Embedded Group (e.g., Waters BEH Shield RP18 or Phenomenex Synergi Fusion).[1][2] The polar group shields silanols.[1][2]

Scenario 2: Preparative HPLC / Purity Check (Non-Volatile)
  • Buffer: 25 mM Potassium Phosphate (pH 2.5).

  • Why: Phosphate buffers provide superior buffering capacity at low pH compared to formate.[1][2] This suppresses the ionization of the carboxylic acid almost completely, sharpening the peak shape.[2]

  • Warning: Do not use phosphate buffers with LC-MS systems (source clogging).[1][2]

Visual Workflow: Buffer Decision Tree

BufferOptimization Start Start: Select Buffer Condition AppType Application Type? Start->AppType LCMS LC-MS / UPLC-MS AppType->LCMS HPLC HPLC-UV / Prep AppType->HPLC LCMS_Buffer 0.1% Formic Acid OR 10mM NH4 Formate pH 3.0 LCMS->LCMS_Buffer HPLC_Buffer 20-25mM Phosphate pH 2.5 - 2.8 HPLC->HPLC_Buffer Issue Issue: Peak Tailing? LCMS_Buffer->Issue HPLC_Buffer->Issue Solution Add 5% Methanol to Buffer A OR Switch to CSH Column Issue->Solution

Caption: Decision matrix for selecting mobile phase additives based on detection method and peak symmetry requirements.

Part 4: Stability & Storage Guidelines

The "3-oxo" (lactam) bridge is susceptible to hydrolysis under extreme pH conditions, particularly at high temperatures.[1][2]

  • Avoid Alkaline Hydrolysis: Do not store stock solutions at pH > 9.0 for extended periods (>24 hours). The lactam ring can open, forming a linear diamine-dicarboxylic acid degradation product.[1][2]

  • Avoid Acidic Decarboxylation: While rare at room temperature, prolonged storage in strong acid (pH < 1) can risk decarboxylation of the acetic acid group.[1][2]

  • Optimal Storage: Store frozen (-20°C) in 100% DMSO . Dilute into buffer only immediately prior to use.

Part 5: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Split Peaks Sample Solvent Mismatch. Injecting a high-organic stock (100% DMSO/MeOH) into a high-aqueous initial gradient.[1][2]Dilute sample 1:1 with Buffer A (aqueous mobile phase) before injection.[2]
Early Elution (t0) Phase Collapse / Polarity. The molecule is too polar (ionized) at the current pH.Lower pH to 2.5 to suppress acid ionization. If already low, switch to an HILIC column or a "AQ" type C18 column.[1][2]
Fronting Peaks Solubility Limit. The zwitterion is precipitating at the head of the column.Reduce injection volume by 50%. Ensure mobile phase pH is NOT near the pI (approx pH 4-6).[1][2]
Drifting Retention Lack of Buffering Capacity. Using only 0.1% acid without a buffering salt.[2]Add 5-10 mM Ammonium Formate to the aqueous mobile phase to stabilize the local pH around the analyte band.

References

  • Dolan, J. W. (2013).[1][2] Buffer Choice for HPLC Separations. LCGC North America.[1][2] Retrieved from .[2]

  • McCalley, D. V. (2010).[1][2] Analysis of basic compounds by high performance liquid chromatography: The influence of the column and the mobile phase. Journal of Chromatography A. (General reference for piperazine/amine analysis).

  • European Pharmacopoeia (Ph.[1][2] Eur.) . Praziquantel Impurity B (Ph.[1][2] Eur. nomenclature often aligns with oxo-piperazine derivatives).[1][2] Reference for structural stability of related lactams.

  • University of Regina . pKa Values of Some Piperazines. (Provides foundational data on piperazine ring ionization). Retrieved from .[2]

Sources

Validation & Comparative

biological activity of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid vs other isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid , evaluating its biological activity, structural properties, and performance relative to its ortho- (2-methyl) and para- (4-methyl) isomers.

Executive Summary: The Biological Profile

This compound (CAS: 1023919-68-7) is a specialized nitrogen heterocycle functioning as a constrained peptidomimetic . In drug discovery, this scaffold serves two primary biological roles:

  • Glycine Transporter 1 (GlyT1) Inhibition: The free carboxylic acid moiety, combined with the N-benzyl piperazinone core, mimics N-substituted glycine (sarcosine), acting as a competitive inhibitor to modulate NMDA receptor activity.

  • Bradykinin B1 Receptor Antagonist Precursor: It is a critical "warhead" intermediate. When converted to specific acetamides, this scaffold yields nanomolar-potency antagonists for the Bradykinin B1 receptor, a key target for chronic pain and inflammation.

The 3-methylbenzyl (meta) substitution pattern is non-trivial; it frequently represents the "Goldilocks" zone in Structure-Activity Relationship (SAR) studies—balancing lipophilic pocket filling against steric clashes common in ortho-isomers.

Part 1: Comparative Analysis of Isomers

The biological efficacy of this scaffold is heavily dictated by the regiochemistry of the methyl group on the benzyl ring. The following comparison highlights why the 3-methyl variant often outperforms its isomers in CNS and GPCR targets.

Structural & Pharmacological Comparison
Feature3-Methylbenzyl (Meta) (Topic)2-Methylbenzyl (Ortho) 4-Methylbenzyl (Para)
Steric Profile Optimal. Projects into the hydrophobic cleft without disrupting the piperazinone ring planarity.High Clashing. The ortho-methyl group creates steric strain with the piperazine methylene bridge, often twisting the benzyl ring out of the optimal binding plane.Linear Extension. Projects deep into the pocket. Effective only if the receptor channel is deep and narrow.
GlyT1 Potency (Predicted) High. Meta-substitution typically enhances affinity by filling the hydrophobic "L-subpocket" of the transporter.Low/Moderate. Steric bulk near the nitrogen often reduces affinity by 10–50 fold compared to meta.Moderate. Often equipotent to unsubstituted benzyl, but lacks the specific width interactions of the meta isomer.
Metabolic Stability Moderate. Susceptible to benzylic oxidation (CYP450), but less sterically protected than ortho.High. Ortho-substitution can block metabolic attack at the benzylic position.Low. The exposed para-methyl is a primary site for rapid metabolic oxidation to carboxylic acid.
Solubility (logP) ~1.5 (Balanced CNS penetration)~1.6 (Slightly higher lipophilicity due to shielding)~1.5 (Similar to meta)
Receptor Binding Mechanics (Mechanism of Action)

The biological activity differences stem from how these isomers interact with the Orthosteric Binding Site of the target protein.

  • The 3-Methyl Advantage: In the Bradykinin B1 receptor, the binding pocket accommodates "width". The 3-methyl group engages in Van der Waals interactions with residues like Phe226 or Trp gates, stabilizing the ligand-receptor complex.

  • The 2-Methyl Disadvantage: The ortho-substituent forces the benzyl ring to rotate perpendicular to the piperazine plane. If the receptor requires a planar or specific dihedral angle (common in GlyT1), this isomer fails to bind effectively.

Part 2: Experimental Validation & Protocols

To validate the activity of the 3-methyl isomer versus its alternatives, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Experiment A: Competitive Binding Assay (GlyT1 Model)

Objective: Determine the Ki of the acid isomers against [3H]-Glycine uptake.

Protocol:

  • Cell Line: CHO cells stably expressing human GlyT1 (hGlyT1).

  • Preparation: Harvest cells and wash 3x with HEPES-buffered saline (HBS).

  • Incubation:

    • Aliquot cells (10^5/well) into 96-well plates.

    • Add test compounds (3-Me, 2-Me, 4-Me isomers) at concentrations ranging from 1 nM to 10 µM.

    • Add [3H]-Glycine (50 nM final concentration) immediately after compounds.

    • Incubate for 10 minutes at 37°C.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold saline to remove non-specific binding.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Expected Result: The 3-methyl isomer should exhibit a Ki in the low micromolar or high nanomolar range (e.g., 50–200 nM), whereas the 2-methyl isomer will likely show >1000 nM (inactive/weak).

Experiment B: Synthesis of the Scaffold (Validation)

Objective: Confirm structural integrity of the 3-methyl isomer.

  • Reductive Amination: React 3-methylbenzaldehyde with glycine methyl ester (or ethylenediamine derivative) using NaBH(OAc)3 in DCM.

  • Acylation: Treat the secondary amine with chloroacetyl chloride.

  • Cyclization: Induce ring closure using a base (e.g., NaH or KOtBu) in THF to form the 3-oxopiperazine ring.

  • Hydrolysis: Saponify the ester (if present on the side chain) using LiOH in THF/Water to yield the free acetic acid.

Part 3: Visualization of Biological Pathways

Figure 1: Mechanism of Action - GlyT1 Inhibition

This diagram illustrates how the 3-methyl isomer blocks glycine reuptake, potentiating NMDA receptor signaling (a mechanism relevant for Schizophrenia and Cognitive Enhancement).

GlyT1_Pathway Synapse Synaptic Cleft Glycine Glycine Synapse->Glycine Release GlyT1 GlyT1 Transporter (Presynaptic/Glial) Glycine->GlyT1 Reuptake (Clearance) NMDAR NMDA Receptor Glycine->NMDAR Co-activation Compound 2-[1-(3-Methylbenzyl)... (Inhibitor) Compound->GlyT1 Blocks (Ki ~100nM) Signal Ca2+ Influx (Cognitive Potentiation) NMDAR->Signal Activation

Caption: The 3-methyl isomer inhibits GlyT1, preventing glycine clearance and enhancing NMDA receptor-mediated signaling.

Figure 2: Structure-Activity Relationship (SAR) Logic

A decision tree for selecting the 3-methyl isomer over others based on receptor pocket topology.

SAR_Logic Start Select Benzyl Substituent Ortho 2-Methyl (Ortho) Start->Ortho Meta 3-Methyl (Meta) Start->Meta Para 4-Methyl (Para) Start->Para Ortho_Result Steric Clash High Torsion Angle (Inactive) Ortho->Ortho_Result Meta_Result Optimal Fit Hydrophobic Contact (High Potency) Meta->Meta_Result Para_Result Linear Extension Variable Fit (Moderate Potency) Para->Para_Result

Caption: SAR analysis showing why the 3-methyl (meta) substitution typically yields the optimal biological activity profile.

References

  • GlyT1 Inhibitor SAR & Pharmacology: Smith, G., et al. "The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 14(15), 4027-4030.[1]

  • Bradykinin B1 Receptor Antagonists: Chen, J. J., et al. "3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation."[2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3384-3389.[2]

  • Piperazine Scaffold Biological Review: Chaudhary, P., et al. "Biological Activities of Piperazine Derivatives: A Comprehensive Review." Current Bioactive Compounds.

  • Chemical Structure Data (PubChem): PubChem CID 290773 & Related Isomers.[3]

Sources

Comparative Analysis: Ortho- vs. Meta- vs. Para-Methylbenzyl Piperazinyl Acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the ortho-, meta-, and para- isomers of methylbenzyl piperazinyl acetic acid. It is designed for researchers in medicinal chemistry and drug development, focusing on the structural activity relationships (SAR), synthetic pathways, and physicochemical differentiation of these regioisomers.

Executive Summary

Methylbenzyl piperazinyl acetic acid serves as a critical pharmacophore in the development of antihistamines (e.g., cetirizine analogs), psychoactive modulators (benzylpiperazine derivatives), and metabolic probes. The positioning of the methyl group on the benzyl ring—Ortho (2-position) , Meta (3-position) , or Para (4-position) —drastically alters the molecule's steric profile, metabolic stability, and receptor binding affinity.

  • Ortho-isomer : Characterized by high steric hindrance and conformational rigidity; often exhibits reduced metabolic clearance but lower binding affinity for linear pockets.

  • Meta-isomer : Offers a balance of lipophilicity and steric freedom; frequently used to probe secondary hydrophobic pockets without disrupting the primary pharmacophore alignment.

  • Para-isomer : Maximizes molecular length and symmetry; typically shows the highest crystallinity (melting point) and optimal reach for deep hydrophobic receptor cavities, though often more susceptible to benzylic oxidation.

Structural & Physicochemical Characterization

The three isomers share the same core connectivity: a piperazine ring N-alkylated with a methylbenzyl group and an acetic acid moiety. The differentiation lies in the spatial arrangement of the tolyl (methylphenyl) moiety.

Table 1: Physicochemical Profile Comparison (Experimental & Predicted)
PropertyOrtho-Isomer (2-Me)Meta-Isomer (3-Me)Para-Isomer (4-Me)
Molecular Weight 248.32 g/mol 248.32 g/mol 248.32 g/mol
Predicted LogP 1.8 – 2.11.9 – 2.21.9 – 2.2
Melting Point 145–148 °C138–142 °C162–165 °C (Highest Symmetry)
Solubility (pH 7.4) High (due to polarity/disruption)ModerateLow (due to lattice energy)
pKa (Piperazine N) ~7.8~8.1~8.2
Steric Profile High (Torsional strain)ModerateLow (Linear extension)

Technical Insight : The Para-isomer consistently exhibits the highest melting point due to efficient crystal packing facilitated by its axis of symmetry. Conversely, the Ortho-isomer often shows a lower pKa for the benzylic nitrogen due to the inductive effect and steric shielding preventing optimal solvation of the protonated amine.

Synthetic Methodology & Experimental Protocols

To ensure reproducibility, the following protocol describes the divergent synthesis of the three isomers using a nucleophilic substitution strategy.

2.1. Reaction Pathway Visualization

SynthesisPath Start Piperazinyl Acetic Acid Ethyl Ester Inter Intermediate Ester Start->Inter + Reagent K2CO3, MeCN, Reflux Reagent Methylbenzyl Chloride (o-, m-, or p- isomer) Reagent->Inter Hydrolysis Hydrolysis (LiOH / THF / H2O) Inter->Hydrolysis Final Target Acid (HCl Salt) Hydrolysis->Final Acidification (HCl) caption Figure 1: General synthetic route for methylbenzyl piperazinyl acetic acid isomers.

2.2. Detailed Synthesis Protocol (Standardized)

Objective : Synthesis of 2-(4-(x-methylbenzyl)piperazin-1-yl)acetic acid dihydrochloride.

  • N-Alkylation :

    • Reagents : Ethyl 2-(piperazin-1-yl)acetate (1.0 eq), x-Methylbenzyl chloride (1.1 eq), Potassium Carbonate (2.5 eq), Potassium Iodide (0.1 eq).

    • Solvent : Acetonitrile (anhydrous).

    • Procedure : Dissolve the piperazine ester in acetonitrile. Add

      
       and KI. Dropwise add the specific methylbenzyl chloride isomer (ortho, meta, or para) at 0°C. Reflux for 12–16 hours.
      
    • Workup : Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and water. Dry organic layer (

      
      ) and concentrate to yield the ester intermediate.[1]
      
  • Ester Hydrolysis :

    • Reagents : Ester intermediate, Lithium Hydroxide (3.0 eq).

    • Solvent : THF:Water (3:1).

    • Procedure : Stir the ester with LiOH at room temperature for 4 hours. Monitor by TLC.

    • Isolation : Evaporate THF. Acidify aqueous layer to pH 2 using 4M HCl.

    • Purification : The Para-isomer often precipitates directly upon acidification. The Ortho-isomer may require extraction with n-butanol or lyophilization due to higher water solubility.

  • Validation :

    • Ortho-NMR : Look for a singlet methyl peak ~2.35 ppm and complex aromatic splitting (ABCD system).

    • Para-NMR : Look for a singlet methyl peak ~2.30 ppm and a characteristic AA'BB' aromatic doublet system.

Structural Activity Relationship (SAR) & Biological Performance

The choice of isomer dictates the pharmacological profile. This section analyzes the mechanistic impact of the methyl position.

3.1. Ortho-Substitution (The "Twist" Effect)
  • Mechanism : Placing the methyl group at the 2-position creates significant steric clash with the piperazine methylene protons. This forces the benzyl ring to rotate out of plane (orthogonal conformation).

  • Application : Useful for receptor subtype selectivity . If a target receptor has a narrow "gate," the ortho-isomer may be excluded, while fitting into a receptor with a wider, more globular pocket.

  • Metabolism : The ortho-methyl group sterically hinders CYP450 enzymes from accessing the benzylic carbon, potentially increasing half-life (

    
    ) compared to the para-isomer.
    
3.2. Meta-Substitution (The "Anchor")
  • Mechanism : The 3-methyl group projects laterally. It increases lipophilicity (

    
    ) without the severe torsional strain of the ortho-isomer or the elongation of the para-isomer.
    
  • Application : Often used to optimize Van der Waals interactions in a secondary hydrophobic pocket. In dopamine transporter (DAT) ligands (e.g., benzylpiperazine analogs), meta-substitution often retains potency while modulating selectivity against serotonin transporters (SERT).

3.3. Para-Substitution (The "Probe")
  • Mechanism : Extends the linear vector of the molecule.

  • Application : Ideal for reaching deep into the transmembrane domain of GPCRs (e.g., Histamine H1). However, the exposed para-methyl is a prime site for metabolic oxidation to a carboxylic acid or alcohol, potentially leading to rapid clearance.

SAR Decision Logic

SAR_Logic Start Drug Design Goal Ortho Ortho (2-Me) Start->Ortho Block Metabolism / Restrict Conformation Meta Meta (3-Me) Start->Meta Optimize VdW / Fine-tune LogP Para Para (4-Me) Start->Para Maximize Reach / High Potency Ortho_Res High Steric Bulk Conformational Twist Metabolic Shielding Ortho->Ortho_Res Meta_Res Secondary Pocket Fill Balanced Lipophilicity Selectivity Tuning Meta->Meta_Res Para_Res Max Linear Reach Deep Pocket Binding High Crystallinity Para->Para_Res caption Figure 2: SAR decision tree for selecting methylbenzyl regioisomers.

References
  • PubChem Compound Summary . 2-(4-Benzylpiperazin-1-yl)acetic acid.[2] National Center for Biotechnology Information. Available at: [Link]

  • Baumann, M. H., et al. (2005).[3] N-Substituted Piperazines Abuse Liability: The effect of methyl positioning on monoamine transporter binding. Journal of Pharmacology and Experimental Therapeutics. (Contextual SAR for benzylpiperazines).

  • Master Organic Chemistry . Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

Sources

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic Acid: A Privileged Scaffold for Non-Peptide GPIIb/IIIa Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (referred to herein as MBPA-Scaffold ), identifying it as a critical peptidomimetic scaffold used in the development of Glycoprotein IIb/IIIa (Integrin


) antagonists .

These antagonists function as potent inhibitors of platelet aggregation, mimicking the Arg-Gly-Asp (RGD) sequence found in fibrinogen.

Executive Summary & Mechanism of Action

The compound This compound represents a "privileged structure" in medicinal chemistry—a rigid, heterocyclic core designed to constrain the conformational flexibility of the Aspartic Acid (Asp) residue mimic.

In the design of fibrinogen receptor antagonists:

  • The Acetic Acid Moiety (C2 position): Mimics the carboxylate side chain of Aspartic Acid (Asp) in the RGD sequence, forming a critical ionic bond with the

    
     ion in the 
    
    
    
    subunit of the integrin receptor.
  • The 2-Oxopiperazine Core: Acts as a conformational lock, replacing the flexible peptide backbone (Glycine mimic) to reduce entropic penalties upon binding.

  • The 3-Methylbenzyl Group (N1 position): Provides a hydrophobic anchor that occupies the auxiliary hydrophobic pocket of the receptor, enhancing binding affinity and selectivity over other integrins (like

    
    ).
    
Mechanistic Pathway Diagram

The following diagram illustrates the pharmacophore mapping of the MBPA-Scaffold against the natural RGD ligand and its inhibition pathway.

RGD_Mechanism cluster_map Pharmacophore Mapping RGD Natural Ligand (Fibrinogen RGD Sequence) Receptor GPIIb/IIIa Receptor (Activated Platelet) RGD->Receptor Binds (Flexible) Scaffold MBPA-Scaffold (Rigid Mimic) Derivatization N4-Functionalization (Addition of Arg Mimic) Scaffold->Derivatization Synthetic Modification Asp Acetic Acid = Asp Mimic Scaffold->Asp Gly Oxopiperazine = Gly Spacer Scaffold->Gly Hydro Methylbenzyl = Hydrophobic Fit Scaffold->Hydro ActiveDrug Active Antagonist (e.g., TAK-029 Analog) Derivatization->ActiveDrug Generates Potency ActiveDrug->Receptor Binds (High Affinity/Rigid) Inhibition Inhibition of Platelet Aggregation Receptor->Inhibition Blocks Fibrinogen Binding

Caption: Pharmacophore mapping of the MBPA-Scaffold showing its structural mimicry of the RGD sequence and subsequent inhibition of the GPIIb/IIIa receptor.

Comparative Analysis: MBPA-Derived Inhibitors vs. Clinical Standards

The MBPA-Scaffold is not a drug itself but the core engine of a class of inhibitors (e.g., TAK-029 analogs). The table below compares the performance of inhibitors derived from this specific 2-oxopiperazine scaffold against established clinical agents.

Performance Matrix
FeatureMBPA-Derived Inhibitors (Class)Tirofiban (Aggrastat)Eptifibatide (Integrilin)
Chemical Class Non-peptide, Heterocyclic PeptidomimeticNon-peptide, Sulfonamide-Tyrosine derivativeCyclic Heptapeptide (KGD sequence)
Binding Affinity (

)
0.5 – 15 nM (High Potency)~9 nM~120 nM (Lower affinity, fast off-rate)
Selectivity (

vs

)
High (>1000-fold) due to rigid coreModerateHigh
Oral Bioavailability Moderate to High (can be optimized)Low (IV only)Negligible (IV only)
Duration of Action Tunable (Long-lasting with hydrophobic groups)Short (

hrs)
Short (

hrs)
Mechanism RGD Mimic (Asp-based)RGD MimicKGD Mimic (Lys-Gly-Asp)
Technical Insight

The MBPA-Scaffold offers a distinct advantage over linear mimetics (like Tirofiban precursors) because the piperazine ring restricts the rotation of the side chains. This pre-organizes the molecule into the "bioactive conformation," reducing the entropy loss upon binding to the receptor. This often results in higher intrinsic affinity per molecular weight.

Experimental Validation Protocols

To validate the efficacy of the MBPA-Scaffold (after derivatization with a basic amine at N4 to mimic Arginine), the following protocols are the industry standard.

Protocol A: In Vitro Platelet Aggregation Assay (Born Method)

This assay measures the functional endpoint of the inhibitor: its ability to stop platelets from clumping.

Reagents:

  • Citrated Human Platelet-Rich Plasma (PRP).

  • Agonist: ADP (

    
    ) or Thrombin Receptor Activating Peptide (TRAP).
    
  • Test Compound: MBPA-derivative (dissolved in saline/DMSO).

Workflow:

  • Preparation: Adjust PRP platelet count to

    
     using platelet-poor plasma (PPP).
    
  • Incubation: Incubate

    
     of PRP with 
    
    
    
    of the test compound (various concentrations) for 3 minutes at
    
    
    .
  • Activation: Add ADP (final conc.

    
    ) to trigger aggregation.
    
  • Measurement: Monitor light transmission using an aggregometer (e.g., Chrono-log) for 5 minutes.

    • 0% Aggregation: Light transmission of PRP.

    • 100% Aggregation: Light transmission of PPP.

  • Calculation:

    
    
    
Protocol B: Solid-Phase Receptor Binding Assay (ELISA)

To prove the scaffold targets GPIIb/IIIa specifically.

  • Coat: Coat 96-well plates with purified GPIIb/IIIa receptor (

    
    ) overnight.
    
  • Block: Block with 1% BSA to prevent non-specific binding.

  • Compete: Add Biotinylated-Fibrinogen (ligand) + Increasing concentrations of MBPA-derivative.

  • Detect: Add Streptavidin-HRP followed by TMB substrate.

  • Result: A decrease in color signal indicates the MBPA-derivative is successfully displacing fibrinogen from the receptor.

Synthesis & Derivatization Workflow

The MBPA-Scaffold is an intermediate. To create a bioactive inhibitor, researchers must attach a basic group (Arginine mimic) to the N4 position.

Synthesis_Workflow Step1 Start: MBPA-Scaffold (Free N4 Position) Step2 Coupling Reaction (EDC/HOBt or Acid Chloride) Step1->Step2 Step3 Intermediate Formation (Amide Bond at N4) Step2->Step3 Reagent Reagent: 4-Amidinobenzoyl Glycine (Arg Mimic) Reagent->Step2 Step4 Deprotection (If ester protected) Step3->Step4 Final Final Inhibitor (Potent GPIIb/IIIa Antagonist) Step4->Final

Caption: General synthetic pathway to convert the MBPA-Scaffold into a biologically active GPIIb/IIIa antagonist.

Critical Synthesis Note: The stereochemistry at the C2/C3 position is vital. The (S)-configuration of the acetic acid side chain typically yields higher potency, mimicking the natural L-Aspartic acid.

References

  • Sugihara, H., et al. (1998). "Novel non-peptide fibrinogen receptor antagonists. 1. Synthesis and glycoprotein IIb-IIIa antagonistic activities of 1,3,4-trisubstituted 2-oxopiperazine derivatives incorporating side-chain functions of the RGDF peptide."[1] Journal of Medicinal Chemistry.

  • Takeda Chemical Industries. (Patent Literature). "Preparation of 2-oxopiperazine-3-acetic acid derivatives as GPIIb/IIIa antagonists.

  • Samanen, J., et al. (1996). "Vascular indications for GPIIb/IIIa inhibitors." Current Pharmaceutical Design.

  • Cayman Chemical. "1-(3-Methylbenzyl)piperazine Product Data.

Sources

validation of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid as a chemical probe

[1]

Executive Summary
  • Compound Class: 1,2,3-substituted Piperazinone (Peptidomimetic Scaffold).

  • Primary Utility: Mimic of dipeptide sequences (specifically Phe-Gly or Leu-Gly motifs) or RGD (Arg-Gly-Asp) mimetics due to the carboxylic acid tail.

  • Validation Status: Candidate Probe. (Requires orthogonal validation to rule out PAINS/promiscuity before use in biological hypothesis testing).

  • Critical Requirement: Chiral resolution. The commercial supply is typically racemic; biological activity is almost exclusively driven by a single enantiomer (likely the S-isomer for protease targets).

Part 1: Structural Analysis & Target Propensity

Before experimental validation, understand why this molecule binds. The structure contains three distinct pharmacophores:

  • 3-Methylbenzyl Group: A hydrophobic moiety mimicking the side chain of Phenylalanine or Leucine.

  • Piperazinone Core: A constrained ring locking the conformation, mimicking the peptide backbone (beta-turn mimic).

  • Acetic Acid Tail: An anionic anchor mimicking Aspartate (Asp) or the C-terminal carboxylate.

Likely Biological Targets (Based on Scaffold):

  • Integrins (e.g., GPIIb/IIIa,

    
    v
    
    
    3):
    The acid acts as the Asp mimic in the RGD sequence.
  • Proteases (e.g., MMPs, Cathepsins): The zinc-binding or active-site interaction often involves the carboxylic acid.

  • GPCRs (e.g., GPR40, Chemokine Receptors): Piperazine-acetic acids are common privileged structures in GPCR ligand libraries.

Part 2: Comparative Performance Metrics

To validate this compound as a probe, it must meet the Arrowsmith Criteria for chemical probes. Compare your experimental data against these benchmarks.

FeatureCandidate: Piperazinyl-Acetic Acid Standard Chemical Probe Criteria Alternative: Generic Peptidomimetics
Potency (In Vitro) Typically 1–10 µM (Hit)< 100 nM (Required)Variable (often >10 µM)
Selectivity Unknown (Risk of off-target)> 30-fold vs. closest homologOften promiscuous
Cellular Activity Membrane Permeable (Likely)< 1 µM EC50Poor permeability (due to acid)
Stereochemistry Racemic (Commercial)Single Enantiomer (Required)Often undefined
Control Reagent None initiallyInactive Analog (Required)N/A

Critical Insight: If your IC50 is >1 µM, this molecule is a hit, not a probe. You must perform Structure-Activity Relationship (SAR) optimization (e.g., esterification of the acid for cell permeability, then hydrolysis) to improve potency.

Part 3: The Validation Workflow (Experimental Protocols)

Do not rely on simple phenotypic assays. You must prove Target Engagement .

Step 1: Chemical Hygiene & Chiral Resolution
  • Objective: Ensure the observed effect is not due to an impurity or the wrong enantiomer.

  • Protocol:

    • Analyze commercial stock via LC-MS (purity >95% required).

    • Perform Chiral HPLC (Column: Chiralpak AD-H or OD-H; Mobile Phase: Hexane/IPA + 0.1% TFA).

    • Separate enantiomers and re-test biological activity.

    • Result: If Activity resides in Enantiomer A (IC50 = 50 nM) and Enantiomer B is inactive (>10 µM), you have validated specific binding.

Step 2: Biophysical Validation (Surface Plasmon Resonance - SPR)
  • Objective: Prove direct binding to the protein target (exclude aggregation artifacts).

  • Protocol:

    • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.

    • Injection: Inject the compound at 5 concentrations (e.g., 0.1 µM to 10 µM).

    • Reference: Use a flow cell with a non-target protein (e.g., BSA) to subtract non-specific binding.

    • Analysis: Calculate

      
       and 
      
      
      .
    • Success Criteria: 1:1 binding model fit, rapid on/off rates typical of small molecules, and dose-dependent response.

Step 3: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
  • Objective: Prove the compound enters the cell and binds the target in a complex environment.

  • Protocol:

    • Treat cells with the compound (10 µM) and DMSO (control) for 1 hour.

    • Aliquot cells and heat to a gradient (40°C – 65°C).

    • Lyse cells and centrifuge to remove precipitated (unbound/unstable) protein.

    • Analyze supernatant via Western Blot for the target protein.

    • Result: The compound should shift the aggregation temperature (

      
      ) of the target protein, stabilizing it against heat.
      
Part 4: Visualization of the Validation Pipeline

The following diagram illustrates the decision logic required to validate this scaffold.

ValidationPipelineStartLibrary Hit:This compoundChiralStep 1: Chiral Separation(HPLC/SFC)Start->ChiralActivityCheckTest Enantiomersin Primary AssayChiral->ActivityCheckBiophysicalStep 2: Biophysical Validation(SPR or ITC)ActivityCheck->Biophysical One Active EnantiomerDiscardDISCARD(Promiscuous/Inactive)ActivityCheck->Discard No StereoselectivityArtifactCheckIs Binding Stoichiometric(1:1)?Biophysical->ArtifactCheckCellularStep 3: Cellular Engagement(CETSA / NanoBRET)ArtifactCheck->Cellular Clean BindingArtifactCheck->Discard Aggregator/Super-stoichiometricSelectivityStep 4: Selectivity Profiling(vs. Homologs)Cellular->SelectivityProbeStatusVALIDATED CHEMICAL PROBESelectivity->ProbeStatus >30x SelectivitySelectivity->Discard Off-target Effects

Caption: Logic flow for validating the piperazinyl-acetic acid scaffold. Note the critical "Go/No-Go" decision point at Chiral Separation.

Part 5: Synthesis of the Negative Control

A robust probe requires a structurally similar but inactive control. For this scaffold, the N-Methylated analog or the Decarboxylated analog are ideal controls.

  • Active Probe: this compound.

  • Recommended Negative Control: 1-(3-Methylbenzyl)-3-oxopiperazine (Remove the acetic acid group).

    • Rationale: Removing the acidic tail disrupts the electrostatic interaction (e.g., with the metal center or Arginine residue) without altering the steric bulk or solubility significantly.

Part 6: Safety & PAINS Check
  • PAINS Alert: This specific scaffold is generally safe and is not a classic Pan-Assay Interference Compound (PAINS).

  • Reactivity: The carboxylic acid is stable. However, ensure the "3-oxo" (lactam) is not susceptible to hydrolysis in highly acidic/basic buffers.

  • Solubility: The free acid may have poor cell permeability. For cellular assays, consider using the Methyl Ester prodrug form, which is cleaved intracellularly by esterases to release the active probe.

References
  • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541. Link

  • Blagg, J., & Workman, P. (2017). "Choose and use your chemical probe wisely to explore cancer biology." Cancer Cell, 32(1), 9-25. Link

  • Potts, M. B., et al. (2020). "Validating Chemical Probes: The Case of Piperazinone Antagonists." Journal of Medicinal Chemistry, 63(5).
  • Himo, F., et al. (2023). "Mechanisms of Piperazinone-based Peptidomimetics." Chemical Reviews. Link

(Note: Specific biological data for this exact CAS number is sparse in public literature, reinforcing the need for the primary validation workflow described above.)

Publish Comparison Guide: In Vivo Efficacy of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid and its derivatives.[1][2] These compounds represent a critical scaffold in medicinal chemistry, primarily utilized in the development of Bradykinin B1 Receptor Antagonists for the treatment of chronic pain and inflammation, with emerging applications in neuroprotection .[1][2]

Executive Summary

The 3-oxo-2-piperazinyl acetic acid core is a privileged pharmacophore used to constrain peptide mimetics into stable, orally bioavailable small molecules.[1][2] While the free acid (this compound) often serves as a key chiral intermediate, its amide derivatives are potent, selective antagonists of the Bradykinin B1 Receptor (B1R) .[1][2]

This guide compares the in vivo performance of these derivatives against standard analgesics and earlier-generation antagonists (e.g., arylsulfonamides), focusing on metabolic stability, oral bioavailability, and efficacy in chronic pain models.[1][2]

Chemical Architecture & Pharmacophore Analysis

The subject compound is a constrained peptidomimetic .[1][2] The piperazinone ring restricts the conformational flexibility of the amino acid side chains, improving binding affinity and proteolytic stability.[2]

  • Core Scaffold: 3-Oxo-2-piperazinyl acetic acid.[1][2][3][4][5]

  • N1-Substituent (3-Methylbenzyl): Targets the hydrophobic pocket of the receptor (e.g., the hydrophobic accessory pocket of B1R).[1][2]

  • C2-Side Chain (Acetic Acid): Acts as the "warhead" attachment point.[1][2] In active drugs, this is converted to an amide to mimic the C-terminal phenylalanine of des-Arg⁹-Bradykinin.[1][2]

Structural Logic Diagram

G Scaffold This compound Deriv Amide Derivatives (Active Drugs) Scaffold->Deriv Amidation with Homobenzylic Amines Target Bradykinin B1 Receptor (GPCR) Deriv->Target High Affinity Binding (Ki < 10 nM) Effect Analgesia & Anti-inflammation Target->Effect Blockade of Gq/Gi Signaling

Figure 1: The derivatization pathway from the acetic acid scaffold to active B1 receptor antagonists.[1][2]

Therapeutic Mechanism: Bradykinin B1 Antagonism[1][2][5][6][7][8]

The primary application of these derivatives is blocking the Bradykinin B1 Receptor , a G-protein coupled receptor (GPCR) that is induced during tissue injury and chronic inflammation.[1][2] Unlike the constitutive B2 receptor, B1 is upregulated in pathological states (neuropathic pain, arthritis).[1][2]

  • Mechanism: The 3-methylbenzyl group occupies a lipophilic pocket, while the piperazinone core positions the amide tail to interact with key residues (e.g., Arg202) in the receptor's transmembrane domain.[1][2]

  • Advantage: Unlike peptide antagonists (which degrade rapidly), these small molecules offer oral bioavailability .[1][2]

Signaling Pathway Blockade

Pathway cluster_cell Nociceptor Neuron TissueInjury Tissue Injury / Inflammation Cytok Cytokines (IL-1β, TNF-α) TissueInjury->Cytok B1R_Ind B1 Receptor Upregulation Cytok->B1R_Ind B1R B1 Receptor B1R_Ind->B1R Gq Gq Protein B1R->Gq Agonist Binding Drug Piperazinyl Derivative (Antagonist) Drug->B1R BLOCKS PLC PLCβ Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Pain Chronic Pain / Hyperalgesia Ca->Pain

Figure 2: Mechanism of action showing the blockade of the inducible B1 receptor signaling cascade.[1][2]

Comparative In Vivo Efficacy

The following data synthesizes results from key studies (e.g., Bioorg. Med. Chem. Lett., Amgen/Merck programs) comparing 3-oxo-2-piperazinyl derivatives against earlier arylsulfonamide antagonists.[1][2]

Table 1: Efficacy Profile in Chronic Pain Models
Compound ClassCore StructureTarget Affinity (Ki, human B1)Efficacy (CFA Model)Oral Bioavailability (%F)Key Advantage
Test Compound 3-Oxo-2-piperazinyl acetamide < 2.0 nM High (ED50 < 10 mg/kg) > 40% Metabolic Stability
Reference AArylsulfonamide (Linear)0.5 nMModerate< 10%High Potency, Low Stability
Reference BPeptide Antagonist (R-715)1.5 nMLow (Oral)< 1%Research Tool Only
StandardNaproxen (NSAID)N/AModerate> 80%General Anti-inflammatory

Key Insight: While linear arylsulfonamides often show higher intrinsic potency in vitro, the 3-oxo-2-piperazinyl derivatives demonstrate superior in vivo efficacy due to the rigid ring preventing rapid metabolic hydrolysis.[1][2]

Experimental Validation: Rabbit Biochemical Challenge Model

This protocol is the gold standard for verifying B1 antagonism in vivo before moving to rodent pain models.[1][2]

  • Induction: Rabbits are treated with LPS (lipopolysaccharide) to upregulate B1 receptors.[1][2]

  • Challenge: A selective B1 agonist (des-Arg⁹-BK) is injected, causing hypotension.[1][2]

  • Treatment: The piperazinyl derivative is administered orally or IV.[1]

  • Endpoint: Inhibition of the agonist-induced blood pressure drop.[1]

    • Result: Optimized derivatives (e.g., Compound 17 in literature) show >90% inhibition at 3 mg/kg IV.[1][2]

Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold

Self-validating step: Chiral purity is critical for biological activity.[1] The (2R)-isomer is typically the active enantiomer.[1][2]

  • Starting Material: N-(3-Methylbenzyl)ethylenediamine.[1][2]

  • Cyclization: React with glyoxylic acid or a fumarate derivative to form the piperazinone ring.[1][2]

  • Alkylation: Introduce the acetic acid side chain at the C2 position using tert-butyl bromoacetate and a strong base (LiHMDS) at -78°C to control stereochemistry.

  • Deprotection: TFA/DCM cleavage of the tert-butyl ester yields the free acid: This compound .[1][2]

Protocol B: CFA-Induced Hyperalgesia (Rat Model)
  • Induction: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw.[1][2]

  • Wait Period: Allow 48 hours for maximal inflammation and B1 receptor upregulation.[1]

  • Administration: Administer the test derivative (3-30 mg/kg, p.o.) or vehicle.

  • Measurement: Measure paw withdrawal threshold using von Frey filaments (mechanical hyperalgesia) or radiant heat (thermal hyperalgesia).[1][2]

  • Validation: A significant increase in withdrawal threshold compared to vehicle indicates efficacy.[1][2]

Secondary Applications: Neuroprotection

Recent literature suggests that piperazine-based acetamides (structurally related to Piracetam and Sunifiram ) may modulate glutamatergic transmission.[1][2]

  • Potential: The 1-(3-methylbenzyl) substituent increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to Piracetam.[1][2]

  • Target: Modulation of AMPA receptors or Glycine transporters (GlyT1), though this is secondary to the validated B1 antagonist activity.[1][2]

References
  • Chen, J. J., et al. (2011). "3-Oxo-2-piperazinyl acetamides as potent bradykinin B1 receptor antagonists for the treatment of pain and inflammation."[2][4][5][6] Bioorganic & Medicinal Chemistry Letters, 21(11), 3384-3389.[1][2][7]

  • Askew, B., et al. "Nonpeptide Glycoprotein IIb/IIIa Inhibitors.[1][2] Design and Synthesis of an Orally Active Pyrazolopiperazinone Nonpeptide Fibrinogen Receptor Antagonist." ResearchGate.[2][5]

  • Fotsch, C., et al. (2006). "A new class of bradykinin 1 receptor antagonists containing the piperidine acetic acid tetralin core."[1][2][6] Bioorganic & Medicinal Chemistry Letters, 16(8), 2071-2075.[1][2][6]

  • Manetti, D., et al. (2000). "Piperazine derivatives as a new class of nootropic drugs."[1][2] Bioorganic & Medicinal Chemistry Letters.

Sources

Comparative Toxicity Guide: Piperazine-Based Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Focus: BZP, TFMPP, and mCPP Derivatives in Neuro- and Hepatotoxicology

Executive Summary

This guide provides a technical comparison of the toxicological profiles of N-substituted piperazine derivatives, specifically focusing on the designer drugs 1-benzylpiperazine (BZP) , 1-(3-trifluoromethylphenyl)piperazine (TFMPP) , and 1-(3-chlorophenyl)piperazine (mCPP) .

While the piperazine ring itself is a privileged scaffold in therapeutics (e.g., anthelmintics, antihistamines), the addition of lipophilic phenyl or benzyl rings drastically alters its pharmacodynamics. Experimental data indicates that while BZP acts primarily as a dopaminergic stimulant, TFMPP and mCPP exert serotonergic toxicity. Crucially, the co-administration of these compounds (common in "party pills") induces a synergistic toxicity profile that exceeds the sum of individual agents, manifesting as serotonin syndrome neurochemically and oxidative stress hepatically.

Structural Basis of Toxicity (SAR)

The toxicity of piperazine derivatives is governed by the nature of the substituent at the N1 position.

  • Lipophilicity & BBB Penetration: The addition of a benzyl (BZP) or halogenated phenyl ring (TFMPP/mCPP) increases logP, facilitating rapid Blood-Brain Barrier (BBB) crossing compared to the hydrophilic piperazine hexahydrate used in anthelmintics.

  • Receptor Selectivity:

    • BZP (Benzyl group): Mimics amphetamine structure, favoring Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) reversal.

    • TFMPP/mCPP (Halogenated Phenyl group): The electron-withdrawing groups (-CF3, -Cl) on the phenyl ring create a structural homology to serotonin (5-HT), leading to non-selective 5-HT receptor agonism (particularly 5-HT2C and 5-HT1A) and SERT inhibition.

Neurotoxicity: The Synergistic Mechanism

The primary neurotoxic risk of these compounds lies in their combined use. BZP and TFMPP are frequently co-formulated to mimic the entactogenic effects of MDMA.[1]

Mechanism of Action[2][3][4][5][6]
  • BZP: Acts as a catecholamine releaser.[2] It reverses DAT and NET, flooding the synapse with dopamine and norepinephrine.

  • TFMPP: Acts as a direct serotonin agonist and SERT inhibitor.

  • Synergy: When combined, BZP prevents the reuptake of the serotonin released by TFMPP (and vice versa for dopamine), leading to a "runaway" monoaminergic surge. This can lower the seizure threshold and induce serotonin syndrome.

Diagram: Synaptic Synergism

The following diagram illustrates the dual-pathway interference that leads to neurotoxicity.

Neurotoxicity Drug_BZP BZP (Benzylpiperazine) Target_DAT Dopamine Transporter (DAT) Drug_BZP->Target_DAT Reverses/Inhibits Drug_TFMPP TFMPP (Trifluoromethylphenyl) Target_SERT Serotonin Transporter (SERT) Drug_TFMPP->Target_SERT Inhibits Target_5HT 5-HT Receptors (Agonism) Drug_TFMPP->Target_5HT Direct Agonist Effect_DA Synaptic Dopamine Surge Target_DAT->Effect_DA Accumulation Effect_5HT Synaptic Serotonin Surge Target_SERT->Effect_5HT Accumulation Target_5HT->Effect_5HT Activation Outcome_Seizure Seizures / Convulsions Effect_DA->Outcome_Seizure Synergistic Trigger Effect_5HT->Outcome_Seizure Lowers Threshold Outcome_SS Serotonin Syndrome Effect_5HT->Outcome_SS Primary Driver

Caption: Figure 1. Synergistic neurotoxicity mechanism. BZP and TFMPP target complementary monoamine pathways, resulting in supra-physiological neurotransmitter accumulation.

Hepatotoxicity: Comparative Profiles

While neurotoxicity is the acute risk, hepatotoxicity is the primary concern for chronic or sub-acute exposure. In vitro studies using HepG2 and primary hepatocytes have established that TFMPP is significantly more cytotoxic than BZP .

Key Metabolic Findings[6]
  • Oxidative Stress: Both compounds induce Reactive Oxygen Species (ROS) production. TFMPP induces a rapid depletion of intracellular Glutathione (GSH).

  • Mitochondrial Dysfunction: Exposure leads to a loss of mitochondrial membrane potential (

    
    ) and ATP depletion, triggering caspase-3 mediated apoptosis.
    
  • Metabolic Interaction: BZP and TFMPP are metabolized by CYP450 enzymes (specifically CYP2D6 and CYP1A2). Co-incubation inhibits these enzymes, reducing clearance and prolonging toxic exposure.

Comparative Data Table
ParameterBZPTFMPPmCPP
Primary Target DAT / NET (Releaser)5-HT Receptors (Agonist)5-HT Receptors (Agonist)
HepG2 IC50 (24h) ~2.0 - 6.0 mM (Low Cytotoxicity)~0.1 - 0.5 mM (High Cytotoxicity)~0.3 - 0.8 mM (Mod. Cytotoxicity)
GSH Depletion ModerateSevereModerate
Clinical Toxicity Tachycardia, Hypertension, AgitationHallucinations, Migraine, NauseaPanic attacks, Nausea
Synergistic Risk High (with TFMPP/MDMA)High (with BZP)Moderate

Experimental Protocols for Validation

To objectively compare the toxicity of novel piperazine derivatives against these standards, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values in metabolically competent cells. Cell Model: HepG2 (human hepatocarcinoma) or Primary Rat Hepatocytes.[3]

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2 to allow attachment.
    
  • Treatment:

    • Prepare stock solutions of BZP and TFMPP in DMSO (Final DMSO < 0.5%).

    • Expose cells to a concentration range (e.g., 10

      
      M to 5000 
      
      
      
      M) for 24 hours .
    • Control: Vehicle-treated cells (0.5% DMSO).

    • Positive Control:[4] Triton X-100 (1%) or Doxorubicin.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.

  • Solubilization: Aspirate media and add DMSO (100

    
    L) to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate IC50.

Protocol B: Oxidative Stress Assessment (DCFDA)

Objective: Quantify ROS generation as a mechanism of toxicity.

  • Probe Loading: Incubate cells with 25

    
    M DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins in serum-free media.
    
  • Wash: Wash 2x with PBS to remove extracellular dye.

  • Exposure: Treat cells with IC25 concentrations of the test compounds.

  • Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) at t=0, 1h, 3h, and 6h.

  • Validation: Pre-treat a subset of wells with NAC (N-acetylcysteine, 5 mM) to confirm ROS specificity. If NAC rescues viability, the mechanism is oxidative.

Diagram: Experimental Workflow

Workflow Step1 Cell Culture (HepG2 / Primary) Step2 Drug Exposure (0-5 mM, 24h) Step1->Step2 Branch_MTT MTT Assay (Viability) Step2->Branch_MTT Branch_ROS DCFDA Assay (Oxidative Stress) Step2->Branch_ROS Data_IC50 Calculate IC50 Branch_MTT->Data_IC50 Data_Fluor Fluorescence Kinetics Branch_ROS->Data_Fluor Decision Mechanism Confirmation Data_IC50->Decision Data_Fluor->Decision

Caption: Figure 2. Integrated workflow for assessing cytotoxic potency and oxidative mechanisms.

References

  • Schep, L. J., et al. (2011).[2] "The clinical toxicology of the designer 'party pills' benzylpiperazine and trifluoromethylphenylpiperazine."[2][3] Clinical Toxicology.

  • Arbo, M. D., et al. (2016).[5][3] "In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis." Archives of Toxicology.

  • Baumann, M. H., et al. (2005).[6] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[6] Neuropsychopharmacology.

  • Dias da Silva, D., et al. (2015). "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro.

  • Abcam. "MTT Assay Protocol." Abcam Protocols.

Sources

Benchmarking Guide: 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid vs. Enalapril

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide establishes a standardized protocol for benchmarking the novel candidate 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid (herein referred to as MBPA-01 ) against the industry-standard Angiotensin-Converting Enzyme (ACE) inhibitor, Enalapril .

MBPA-01 represents a class of constrained peptidomimetics. Its piperazine-3-one core acts as a rigid scaffold, positioning the acetic acid tail (a putative zinc-binding group) and the 3-methylbenzyl moiety (a hydrophobic S1' pocket binder) in a specific spatial arrangement. This structure theoretically mimics the C-terminal dipeptide of Angiotensin I, suggesting potential efficacy as a cardiovascular agent or anti-fibrotic.

Why Benchmarking Matters: In early-stage drug discovery, "activity" is meaningless without context. Benchmarking against Enalapril allows us to:

  • Validate Mechanism: Confirm if MBPA-01 acts via the hypothesized Zinc-metalloprotease inhibition.

  • Quantify Potency: Determine if the conformational constraint of the piperazine ring offers entropic advantages over flexible linear analogs.

  • Assess Druggability: Compare physicochemical properties (LogP, tPSA) to predict oral bioavailability.

Chemical & Pharmacological Profile

Structural Comparison
FeatureCandidate: MBPA-01Benchmark: Enalapril (Active Metabolite: Enalaprilat)Significance
Core Scaffold 3-Oxopiperazine (Cyclic)Pyrrolidine (Proline derivative)MBPA-01 offers a more rigid, distinct vector for side-chain presentation.
Zinc Binding Group Carboxylic Acid (Acetic acid tail)Carboxylic AcidBoth utilize a carboxylate to chelate the catalytic Zn²⁺ ion in ACE.
Hydrophobic Group 3-MethylbenzylPhenylethylBoth target the hydrophobic S1' subsite of the enzyme.
Molecular Weight ~262.3 g/mol 376.45 g/mol MBPA-01 is significantly smaller, offering higher Ligand Efficiency (LE).
Stereochemistry Racemic (typically)Pure (S,S,S)Critical Note: Enalapril is enantiopure. MBPA-01 resolution may be required.
Predicted Mechanism of Action (RAAS Pathway)

The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the specific intervention point for both MBPA-01 and Enalapril.

RAAS_Pathway Angiotensinogen Angiotensinogen (Liver Precursor) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI Cleaved by Renin Renin (Kidney Enzyme) Renin->AngI AngII Angiotensin II (Octapeptide) AngI->AngII Hydrolysis ACE ACE (Angiotensin Converting Enzyme) ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds Effect Vasoconstriction & Aldosterone Secretion AT1R->Effect Triggers Enalapril Enalapril (Benchmark) Enalapril->ACE Inhibits MBPA MBPA-01 (Candidate) MBPA->ACE Putative Inhibition

Figure 1: Intervention of MBPA-01 within the RAAS cascade. Both compounds aim to block the conversion of Angiotensin I to II.

Experimental Protocols for Benchmarking

To generate authoritative data, you must run these assays side-by-side under identical conditions.

In Silico Docking (Validation of Binding Mode)

Before wet-lab work, verify that the 3-methylbenzyl group of MBPA-01 fits the ACE active site.

  • Software: AutoDock Vina or Schrödinger Glide.

  • PDB Target: 1UZE (Crystal structure of ACE with Enalaprilat).

  • Protocol:

    • Prepare Ligands: Energy minimize MBPA-01 (generate both R and S enantiomers).

    • Define Grid Box: Center on the Zinc ion (Zn701) in the active site.

    • Success Metric: Binding Energy (

      
      ) should be within -7 to -9 kcal/mol. If MBPA-01 is >2 kcal/mol weaker than Enalaprilat, reconsider the scaffold.
      
FRET-Based Enzymatic Assay (The Gold Standard)

This assay measures the cleavage of a fluorogenic substrate. It is preferred over spectrophotometric methods for its high sensitivity.

  • Reagents:

    • Enzyme: Recombinant Human ACE (rhACE), 0.5 nM final conc.

    • Substrate: Abz-Gly-p-Nitro-Phe-Pro-OH (Abz-FRK(Dnp)-P-OH).

    • Buffer: 50 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 7.5.

  • Workflow:

    • Plate Setup: Use black 384-well plates.

    • Titration: Prepare 10-point serial dilutions of Enalapril (Control) and MBPA-01 (Test) ranging from 10 µM down to 0.1 nM.

    • Incubation: Add Enzyme + Inhibitor. Incubate 15 mins at RT to allow equilibrium binding.

    • Reaction Start: Add Substrate (10 µM final).

    • Detection: Monitor fluorescence (Ex: 320 nm, Em: 420 nm) kinetically for 30 mins.

  • Data Analysis:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the Four-Parameter Logistic (4PL) equation to derive IC50.

Evaluation Logic (Decision Matrix)

Use this workflow to interpret your results:

Decision_Matrix Start FRET Assay Result (IC50 Comparison) Better MBPA IC50 < Enalapril Start->Better Equal MBPA IC50 ≈ Enalapril (within 5x) Start->Equal Worse MBPA IC50 > 100x Enalapril Start->Worse Action1 Proceed to PK/PD (High Priority) Better->Action1 Action2 Check Selectivity (vs MMPs/NEP) Equal->Action2 Action3 Optimize Side Chain (SAR Study) Worse->Action3

Figure 2: Strategic decision tree based on enzymatic potency relative to the benchmark.

Data Presentation & Analysis

When publishing your comparison, summarize the physicochemical and biological data in a single, high-contrast table.

Comparative Data Table (Template)
ParameterMBPA-01 (Test)Enalaprilat (Benchmark)Desired Outcome
IC50 (hACE) [Insert Data] nM~2.5 nM< 50 nM
Ki (Dissociation) [Insert Data] nM~0.2 nMLow nM range
LogP (Lipophilicity) 1.2 (Predicted)0.051.0 - 3.0 (Better membrane perm.)
tPSA (Polar Surface) ~67 Ų~100 Ų< 140 Ų (Good oral absorption)
Ligand Efficiency Calculate: 1.37 × pIC50 / MW~0.35> 0.35 (Indicates high quality binder)
Interpretation of Results
  • Potency Gap: If MBPA-01 is significantly less potent than Enalapril, it is likely due to the lack of a secondary interaction that Enalapril's proline ring makes, or the "3-methylbenzyl" group is too bulky for the S1' pocket compared to Enalapril's phenylethyl group.

  • Selectivity: If MBPA-01 shows high potency, the next immediate step is to test it against MMP-9 (Matrix Metalloproteinase-9) to ensure it doesn't cause off-target side effects (musculoskeletal syndrome), a common failure mode for zinc-binding peptidomimetics.

References

  • Compound Identity: PubChem.[1][2][3][4] Methyl 2-(3-oxopiperazin-2-yl)acetate Derivatives. National Library of Medicine. [Link]

  • Benchmark Pharmacology: Patchett, A. A., et al. (1980). A new class of angiotensin-converting enzyme inhibitors. Nature, 288(5788), 280–283. [Link]

  • Assay Protocol: Wei, L., et al. (1991). Kinetic study of the inhibition of angiotensin converting enzyme by enalaprilat. Journal of Biological Chemistry. [Link]

  • Structural Basis: Natesh, R., et al. (2003). Crystal structure of the human angiotensin-converting enzyme-lisinopril complex. Nature, 421, 551–554. [Link]

Sources

Safety Operating Guide

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid is a functionalized piperazine derivative often used as a pharmaceutical intermediate or research building block.[1][2] While specific toxicological data for this exact CAS number may be limited in public repositories, its structural moieties—a piperazine ring and a carboxylic acid tail —dictate its handling and disposal protocols.[2]

Disposal Classification:

  • Primary Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[2]

  • RCRA Characteristic Potential: Corrosive (D002) if in aqueous solution with pH

    
     2.[2][3]
    
  • Critical Warning: NEVER treat this waste with bleach (sodium hypochlorite).[2]

Hazard Characterization & Structural Analysis

To dispose of this compound safely, we must understand the "Why" behind the protocols. We analyze the molecule by its functional groups to predict reactivity and toxicity.[2]

Functional GroupHazard ImplicationDisposal Consequence
Piperazine Ring Sensitizer / Base: Piperazines are known respiratory and skin sensitizers.[1][2][4]Waste containers must be double-bagged or sealed to prevent dust inhalation.[1][2]
Acetic Acid Moiety Corrosive / Acidic: Contributes to low pH in aqueous solutions.[1][2]Aqueous waste streams may require pH neutralization or classification as D002 (Corrosive) .[2]
Benzyl Group Lipophilicity: Increases organic solubility.[1][2]Compatible with standard organic solvent waste streams (e.g., Methanol/Acetonitrile).[2]
The "Death Triangle" of Incompatibility

The most critical operational error with piperazine derivatives is accidental mixing with incompatible oxidizers.[2]

  • Hypochlorites (Bleach): Mixing piperazine derivatives with bleach generates Chloramines , which are highly toxic and potentially explosive.[2]

  • Nitrosating Agents (Nitrites): In acidic conditions, secondary amines (if the ring opens or degrades) can form Nitrosamines , which are potent carcinogens.

Pre-Disposal Protocol: Segregation & Preparation[2][4]

Before moving waste to the central accumulation area, follow this segregation logic.

Waste Stream Decision Matrix

The following diagram illustrates the decision logic for classifying this specific compound based on its physical state and solvent matrix.

Waste_Decision_Tree Start Waste Generation: This compound State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Solid_Action Double Bag (4 mil) Label: 'Toxic/Irritant Solid' Solid->Solid_Action Solvent_Check Solvent Type? Liquid->Solvent_Check Aqueous Aqueous (Water/Buffer) Solvent_Check->Aqueous Organic Organic Solvent Solvent_Check->Organic pH_Check Check pH Aqueous->pH_Check Halogen_Check Contains Halogens? (DCM, Chloroform) Organic->Halogen_Check Acidic pH <= 2 pH_Check->Acidic Neutral pH > 2 and < 12.5 pH_Check->Neutral D002 RCRA D002 (Corrosive Waste) Acidic->D002 NonHaz_Aq Non-Haz Aqueous (Check Local POTW Limits) Neutral->NonHaz_Aq Halo_Yes Halogenated Organic Waste Halogen_Check->Halo_Yes Halo_No Non-Halogenated Organic Waste (High BTU) Halogen_Check->Halo_No

Figure 1: Decision matrix for segregating piperazine-derivative waste streams based on RCRA characteristics and solvent composition.

Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stocks, weighing boat residues, contaminated PPE.[1]

  • Containment: Place the solid material into a clear plastic wide-mouth jar or double-bag it using 4-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazards: Check "Toxic" and "Irritant."[2][5]

  • Accumulation: Store in the "Solid Organic Waste" satellite accumulation area.

  • Disposal Method: Incineration is the preferred method for piperazine derivatives to ensure complete destruction of the ring structure [1].[2]

Scenario B: HPLC Effluent (Liquid Waste)

Applicable for: Mobile phases containing the compound (e.g., Acetonitrile/Water/TFA).[1]

  • Segregation: Do not mix HPLC waste with general acid waste.

  • Container: Use a standard HPLC waste carboy (HDPE or Glass) with secondary containment.[2]

  • Compatibility Check: Ensure the carboy does not contain oxidizing agents (e.g., peroxides from THF degradation or nitric acid residues).[2]

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 49%").[2]

    • List the solute: "Trace this compound <1%".[1][2]

  • Disposal Method: Fuel blending (High BTU waste) is standard for non-halogenated organic solvents containing this compound.[2]

Scenario C: Aqueous Mother Liquor

Applicable for: Synthesis byproducts in water.

  • pH Testing: Measure the pH. The acetic acid tail may drop the pH below 2.0.[2]

  • Neutralization (Optional but Recommended):

    • If permitted by local safety rules: Slowly adjust pH to 5–9 using dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).[2]

    • Caution: This reaction is exothermic.[2][6] Perform in a fume hood.

  • Collection: If not neutralized, collect as Corrosive Waste (Acidic) .[2] If neutralized, collect as Aqueous Chemical Waste .[2]

  • Prohibition: Do not pour down the drain unless explicitly authorized by your facility's wastewater permit for this specific chemical class [2].

Emergency Contingencies

Spill Response Protocol

Minor Spill (< 10g/10mL):

  • Isolate: Evacuate the immediate 3-meter radius.[2]

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[2] Respiratory protection (N95 or half-mask) is recommended due to sensitization potential.[2]

  • Neutralize/Absorb:

    • Liquids: Use a universal absorbent pad or vermiculite.[2]

    • Solids: Cover with wet paper towels to prevent dust, then wipe up.[2]

  • Clean: Clean surface with soap and water.[2][7] DO NOT USE BLEACH. [2][8]

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Piperazines are lipophilic; soap is essential to remove them from the skin barrier.[2]

Regulatory Compliance (US Focus)

  • RCRA (40 CFR 261): This compound is not explicitly P-listed or U-listed.[2] However, the generator is responsible for determining if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity [3].

    • Determination: Likely Non-Hazardous by listing, but Hazardous by characteristic (Corrosivity) if in acidic solution.[2]

  • TSCA: Ensure the compound is used strictly for R&D purposes if it is not on the TSCA inventory.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]2]

  • U.S. Environmental Protection Agency. (2023).[2] Hazardous Waste Generators: Categories and Requirements. EPA.gov.[2] [Link]2]

  • U.S. Environmental Protection Agency. (2023).[2] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] eCFR.[2] [Link]2]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.